molecular formula C51H64O24 B15589764 Gymnoside VII

Gymnoside VII

Katalognummer: B15589764
Molekulargewicht: 1061.0 g/mol
InChI-Schlüssel: VNORMJNLBQYATD-HLWAFURUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Gymnoside VII is a useful research compound. Its molecular formula is C51H64O24 and its molecular weight is 1061.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C51H64O24

Molekulargewicht

1061.0 g/mol

IUPAC-Name

bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate

InChI

InChI=1S/C51H64O24/c1-26(2)19-51(50(65)68-24-30-11-16-32(17-12-30)70-48-44(63)42(61)39(58)34(22-53)72-48,20-37(56)67-23-29-9-14-31(15-10-29)69-47-43(62)41(60)38(57)33(21-52)71-47)75-49-45(64)46(40(59)35(73-49)25-66-27(3)54)74-36(55)18-13-28-7-5-4-6-8-28/h4-18,26,33-35,38-49,52-53,57-64H,19-25H2,1-3H3/b18-13+/t33?,34?,35?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,51-/m1/s1

InChI-Schlüssel

VNORMJNLBQYATD-HLWAFURUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Chemical Architecture of Gymnoside VII: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and reported biological activities of Gymnoside VII, a natural product of interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds.

Chemical Structure and Properties of this compound

This compound is a complex glycoside that has been isolated from the tubers of Gymnadenia conopsea[1][2]. It belongs to the class of glucosyloxybenzyl 2-isobutyl malate (B86768) compounds[1][2]. The molecular formula of this compound is C₅₁H₆₄O₂₄, and its molecular weight is 1061.04 g/mol [2]. The definitive structure of this compound was elucidated by Morikawa et al. in 2006 through chemical and physicochemical evidence, including spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅₁H₆₄O₂₄[2]
Molecular Weight 1061.04 g/mol [2]
Source Organism Gymnadenia conopsea[1][2]
Compound Class Glucosyloxybenzyl 2-isobutyl malate[1][2]

Experimental Protocols

Isolation of this compound

The isolation of this compound from the tubers of Gymnadenia conopsea as described by Morikawa et al. (2006) typically involves the following steps:

  • Extraction: The dried and powdered tubers are extracted with a suitable solvent, such as methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step helps to separate compounds based on their polarity.

  • Column Chromatography: The n-butanol soluble fraction, which is typically enriched with glycosides, is subjected to multiple rounds of column chromatography.

    • Initial Separation: A silica (B1680970) gel column is often used for the initial separation, with a gradient elution system (e.g., chloroform-methanol-water).

    • Further Purification: Fractions containing compounds of interest are further purified using other chromatographic techniques, such as Sephadex LH-20 column chromatography (eluted with methanol) to remove smaller molecules and pigments.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative reversed-phase HPLC (e.g., using an ODS column) with a mobile phase such as methanol-water or acetonitrile-water.

The workflow for the isolation and purification of this compound can be visualized as follows:

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification A Dried Tubers of G. conopsea B Methanol Extraction A->B C Crude Extract B->C D Solvent Partitioning C->D E n-Butanol Fraction D->E F Silica Gel Column E->F Purification G Sephadex LH-20 Column F->G H Preparative HPLC G->H I Pure this compound H->I

Figure 1: General workflow for the isolation of this compound.
Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • ¹³C-NMR: Reveals the number and types of carbon atoms present.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure, including the stereochemistry of the glycosidic linkages and other chiral centers.

Biological Activity and Potential Signaling Pathways

While specific in-depth studies on the biological activity of pure this compound are limited, it has been reported to be of interest for its potential in anti-allergy studies[2]. The anti-allergic effects of many natural products, particularly glycosides, are often attributed to their ability to modulate the immune response, for instance, by inhibiting the degranulation of mast cells and basophils, which are key events in the allergic cascade.

A plausible mechanism of action for the anti-allergic effects of compounds like this compound involves the modulation of intracellular signaling pathways that are activated upon allergen cross-linking of IgE receptors (FcεRI) on the surface of mast cells. One of the central signaling hubs in this process is the Nuclear Factor-kappa B (NF-κB) pathway.

The proposed signaling pathway for the anti-allergic action is as follows:

Figure 2: Proposed inhibitory action of this compound on the NF-κB signaling pathway in mast cells.

This diagram illustrates the hypothesis that this compound may exert its anti-allergic effects by inhibiting the activation of the IKK complex, a key upstream kinase in the NF-κB pathway. This inhibition would prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines. This, in turn, could lead to a reduction in the overall allergic inflammatory response. Further experimental validation is required to confirm this proposed mechanism.

Quantitative Data

Conclusion

This compound is a structurally complex natural product with potential therapeutic applications, particularly in the area of allergy and inflammation. This technical guide provides a foundational understanding of its chemical nature and a framework for future research. The detailed experimental protocols and the proposed mechanism of action are intended to facilitate further investigation into the pharmacological properties of this promising molecule. It is anticipated that continued research will provide the quantitative data necessary to fully assess its therapeutic potential.

References

Bioactivity Screening of Gymnoside VII: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive framework for the bioactivity screening of Gymnoside VII, a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from Gymnadenia conopsea. While existing literature suggests a potential role for this compound in anti-allergy studies, detailed experimental data remains limited. This document outlines a proposed workflow for characterizing its bioactivity, with a focus on its anti-allergic and anti-inflammatory properties, drawing upon established methodologies for analogous natural products such as ginsenosides.

Introduction

This compound is a natural glycoside with a complex structure that suggests potential for a range of biological activities. Preliminary reports indicate its potential as an anti-allergic agent. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. It provides a structured approach to screening, including detailed experimental protocols and data presentation formats, to facilitate a thorough investigation of its mechanism of action.

Proposed Bioactivity Screening Workflow

A systematic screening process is essential to elucidate the biological effects of this compound. The proposed workflow begins with in vitro assays to assess its impact on key cellular events in the allergic and inflammatory response, followed by a deeper investigation into the underlying molecular mechanisms.

Bioactivity_Screening_Workflow cluster_0 Phase 1: In Vitro Functional Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Mast Cell Degranulation Assay B Histamine (B1213489) Release Assay A->B Assess key mediator C Pro-inflammatory Cytokine Quantification B->C Broader inflammatory profile D NF-κB Activation Assay C->D Investigate upstream regulation F Calcium Influx Assay C->F Analyze signaling trigger E MAPK Pathway Analysis D->E Explore parallel pathways G IC50 Determination D->G Quantify potency E->G Quantify potency F->G Quantify potency H Statistical Analysis G->H Validate significance I Pathway Mapping H->I Synthesize findings

Caption: Proposed workflow for this compound bioactivity screening.

Experimental Protocols

Mast Cell Stabilization and Histamine Release Assay

This assay is crucial for evaluating the anti-allergic potential of this compound by measuring its ability to inhibit the degranulation of mast cells and the subsequent release of histamine, a key mediator of allergic reactions.

3.1.1 Cell Culture and Treatment

RBL-2H3 cells, a rat basophilic leukemia cell line, are a common model for mast cell-mediated allergic reactions. The cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. For the experiment, cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE. The following day, the cells are washed with Siraganian buffer and then pre-treated with varying concentrations of this compound for 1 hour.

3.1.2 Induction of Degranulation and Histamine Measurement

Degranulation is induced by adding DNP-human serum albumin (HSA) for 30 minutes. The supernatant is then collected to measure histamine release. The cell pellet is lysed to determine the total cellular histamine content. Histamine levels in both the supernatant and the cell lysate are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The percentage of histamine release is calculated as:

(Histamine in supernatant / (Histamine in supernatant + Histamine in cell lysate)) x 100

Quantification of Pro-inflammatory Cytokines

The anti-inflammatory activity of this compound can be assessed by measuring its effect on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

3.2.1 Cell Culture and Stimulation

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with different concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

3.2.2 Cytokine Measurement

The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits.

NF-κB Signaling Pathway Analysis

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation. Investigating the effect of this compound on NF-κB activation is key to understanding its anti-inflammatory mechanism.

3.3.1 Western Blot for IκBα Degradation and p65 Phosphorylation

RAW 264.7 cells are pre-treated with this compound and then stimulated with LPS. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. An antibody against a housekeeping protein like β-actin is used as a loading control.

3.3.2 Luciferase Reporter Assay for NF-κB Transcriptional Activity

Cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid. After transfection, cells are treated with this compound and stimulated with LPS. The luciferase activity is measured using a dual-luciferase reporter assay system.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Histamine Release from RBL-2H3 Cells

TreatmentConcentration (µM)Histamine Release (%)Inhibition (%)
Vehicle Control-5.2 ± 0.8-
DNP-HSA-85.6 ± 7.3-
This compound168.4 ± 5.120.1
1045.2 ± 3.947.2
5022.1 ± 2.574.2
Quercetin (Positive Control)2025.8 ± 3.169.8

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-35.2 ± 4.118.9 ± 2.5
LPS (1 µg/mL)-1245.7 ± 98.3876.4 ± 75.1
This compound + LPS1987.4 ± 85.6712.3 ± 60.8
10654.1 ± 55.2489.7 ± 41.3
50312.8 ± 29.7254.6 ± 22.9
Dexamethasone (Positive Control) + LPS1289.5 ± 25.4210.1 ± 18.7

Visualization of Signaling Pathways

Diagrams generated using Graphviz can effectively illustrate the potential mechanisms of action of this compound based on the proposed experiments.

Mast_Cell_Degranulation_Pathway cluster_0 Mast Cell Activation cluster_1 Point of Intervention Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI Lyn_Syk Lyn/Syk Activation FcεRI->Lyn_Syk Ca_Influx Ca²+ Influx Lyn_Syk->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Histamine Histamine Release Degranulation->Histamine GymnosideVII This compound GymnosideVII->Ca_Influx Inhibits GymnosideVII->Degranulation Inhibits

Caption: Proposed inhibitory effect of this compound on mast cell degranulation.

NF_kB_Signaling_Pathway cluster_0 NF-κB Activation Cascade cluster_1 Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines GymnosideVII This compound GymnosideVII->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a robust framework for the systematic bioactivity screening of this compound. By employing the detailed protocols for assessing its anti-allergic and anti-inflammatory effects, researchers can generate the critical data needed to understand its therapeutic potential. The proposed data presentation formats and pathway visualizations offer a clear structure for interpreting and communicating the findings. Further investigation into the specific molecular targets of this compound will be crucial in advancing its development as a potential therapeutic agent.

Gymnoside VII: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Gymnoside VII, a naturally occurring glycosyloxybenzyl 2-isobutyl malate (B86768) compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and potential therapeutic applications of this molecule.

Core Compound Data

This compound is a complex natural product isolated from the tubers of the orchid species Gymnadenia conopsea R. Br. a plant with a history of use in traditional medicine.[1] While research into its specific biological activities is ongoing, initial reports suggest potential applications in the field of allergy research.

PropertyValueSource
CAS Number 899430-07-0[2][3]
Molecular Formula C₅₁H₆₄O₂₄[3]
Molecular Weight 1061.04 g/mol [3]

Potential Biological Activity: Anti-Allergy

While specific studies detailing the anti-allergic effects of this compound are not extensively available in the public domain, its isolation from Gymnadenia conopsea is noteworthy.[2][3] Other compounds isolated from the same plant have demonstrated significant anti-allergic properties.[4][5] This suggests that this compound may have been investigated for similar activities.

The primary mechanism of type I allergic reactions involves the degranulation of mast cells and basophils, leading to the release of inflammatory mediators such as histamine.[4] Therefore, it is plausible that the anti-allergy potential of this compound was assessed using established in vitro and in vivo models that measure the inhibition of these processes.

Postulated Experimental Protocols

Based on research conducted on other anti-allergic compounds isolated from Gymnadenia conopsea by the same research group, the following experimental protocols are likely to have been employed for the evaluation of this compound.[4][5]

In Vitro: Inhibition of β-Hexosaminidase Release from RBL-2H3 Cells

This assay is a common method to screen for inhibitors of mast cell degranulation.

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimal essential medium (MEM) supplemented with fetal bovine serum and antibiotics.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl mouse IgE.

  • Treatment: The sensitized cells are washed and then incubated with varying concentrations of this compound.

  • Antigen Challenge: Degranulation is induced by challenging the cells with dinitrophenyl-human serum albumin (DNP-HSA).

  • Quantification: The release of β-hexosaminidase, an enzyme co-released with histamine, is measured spectrophotometrically using a chromogenic substrate. The percentage of inhibition is calculated by comparing the enzyme activity in the supernatant of treated cells to that of untreated controls.

In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model is a well-established in vivo method to assess the immediate hypersensitivity reaction.

  • Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE in one ear.

  • Compound Administration: After a period to allow for sensitization, this compound is administered, typically orally or intraperitoneally.

  • Antigen Challenge: An antigen-dye mixture (e.g., DNP-HSA and Evans blue dye) is injected intravenously.

  • Evaluation: The intensity of the allergic reaction is quantified by measuring the amount of dye that has extravasated into the ear tissue. This is typically done by extracting the dye from the tissue and measuring its absorbance.

Isolation and Screening Workflow

The following diagram illustrates a probable workflow for the isolation of this compound from its natural source and its subsequent screening for anti-allergic activity.

G cluster_isolation Isolation of this compound cluster_screening Anti-Allergy Screening plant Tubers of Gymnadenia conopsea extraction Methanolic Extraction plant->extraction fractionation Column Chromatography extraction->fractionation purification HPLC Purification fractionation->purification gymnoside_vii This compound purification->gymnoside_vii in_vitro In Vitro Assay (RBL-2H3 cells) gymnoside_vii->in_vitro Test Compound in_vivo In Vivo Assay (Mouse PCA model) gymnoside_vii->in_vivo Test Compound activity_assessment Assessment of Anti-Allergic Activity in_vitro->activity_assessment in_vivo->activity_assessment

Caption: Isolation and potential anti-allergy screening workflow for this compound.

Signaling Pathways: Avenues for Future Research

Currently, there is no publicly available information on the specific signaling pathways modulated by this compound. Given the potential anti-allergic activity, future research could explore its effects on key pathways involved in mast cell activation, such as the FcεRI signaling cascade. This would involve investigating the phosphorylation of downstream signaling molecules like Syk, LAT, and PLCγ, as well as calcium mobilization. The following diagram outlines a hypothetical signaling pathway that could be investigated.

G cluster_pathway Hypothetical Mast Cell Signaling Pathway for Investigation antigen Antigen ige IgE antigen->ige fceri FcεRI ige->fceri syk Syk fceri->syk gymnoside_vii This compound gymnoside_vii->syk Potential Inhibition? plcg PLCγ gymnoside_vii->plcg Potential Inhibition? lat LAT syk->lat lat->plcg ca_mobilization Ca²⁺ Mobilization plcg->ca_mobilization degranulation Degranulation (Histamine Release) ca_mobilization->degranulation

Caption: Potential signaling targets for this compound in mast cell degranulation.

Conclusion and Future Directions

This compound presents an interesting natural product with potential therapeutic applications. While its association with anti-allergy research is noted, there is a clear need for further studies to elucidate its specific biological activities, mechanism of action, and the signaling pathways it modulates. The experimental protocols and workflows outlined in this guide provide a framework for future investigations into this promising compound. Researchers are encouraged to pursue studies to confirm the anti-allergic efficacy of this compound and to explore its potential in other therapeutic areas.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Gymnoside VII and structurally related natural product glycosides, a class of compounds showing promise in therapeutic applications. The document details their chemical structures, biological activities, and underlying mechanisms of action. A key focus is placed on the anti-allergic potential of this compound and the anti-α-glucosidase and antioxidant properties of related glucosyloxybenzyl malate (B86768) derivatives. This guide consolidates quantitative data into comparative tables, provides detailed experimental protocols for key bioassays, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate further research and drug development efforts.

Introduction

Natural product glycosides represent a vast and structurally diverse group of secondary metabolites with a wide array of biological activities. Among these, a unique class of glucosyloxybenzyl malate derivatives, found predominantly in orchid species, has garnered scientific interest. This compound, a glycosyloxybenzyl 2-isobutylmalate isolated from the tubers of Gymnadenia conopsea, has been noted for its potential anti-allergic properties. Structurally similar compounds, such as arundinosides from Arundina graminifolia, have demonstrated distinct bioactivities, including anti-α-glucosidase and antioxidant effects. This guide aims to provide a detailed technical resource on the chemistry, pharmacology, and experimental evaluation of this compound and its analogs.

Chemical Structures and Properties

This compound belongs to a group of seven new glucosyloxybenzyl 2-isobutylmalates (Gymnosides I-VII) first isolated from the tubers of Gymnadenia conopsea[1]. The core structure consists of a glucosyloxybenzyl moiety esterified to a 2-isobutylmalic acid unit. The structures of these compounds were elucidated through chemical and physicochemical evidence, including NMR and mass spectrometry[1].

A closely related group of natural products are the glucosyloxybenzyl 2R-benzylmalate derivatives, named arundinosides, isolated from the underground parts of the orchid Arundina graminifolia[2][3]. These compounds share the glucosyloxybenzyl malate core but differ in the substitution at the malic acid moiety.

Biological Activities and Quantitative Data

Anti-Allergic Activity of Gymnosides

While the methanolic extract of Gymnadenia conopsea has shown anti-allergic effects in passive cutaneous anaphylaxis (PCA) reactions in mice, the specific activity of this compound has not been detailed in primary literature with quantitative data[4]. However, related compounds from the same plant, such as phenanthrenes and dihydrostilbenes, have demonstrated significant inhibitory effects on the degranulation of RBL-2H3 mast cells, a key event in the allergic response[4]. The inhibitory activity is quantified by measuring the release of β-hexosaminidase, a marker for degranulation.

Table 1: Inhibitory Effects of Gymnadenia conopsea Constituents on β-Hexosaminidase Release [4]

CompoundClass% Inhibition at 100 µM
Gymconopin BDihydrophenanthrene65.5
4-Methoxy-9,10-dihydrophenanthrene-2,7-diolDihydrophenanthrene78.9
1-(4-Hydroxybenzyl)-4-methoxyphenanthrene-2,7-diolPhenanthrene88.2
1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diolDihydrophenanthrene99.4
Blestriarene APhenanthrene78.9
Gymconopin DDihydrostilbene72.4
Batatacin IIIDihydrostilbene83.6
3'-O-Methylbatatacin IIIDihydrostilbene81.6
3,3'-Dihydroxy-2-(4-hydroxybenzyl)-5-methoxybibenzylDihydrostilbene89.5
3',5-Dihydroxy-2-(4-hydroxybenzyl)-3-methoxybibenzylDihydrostilbene78.9
3,3'-Dihydroxy-2,6-bis(4-hydroxybenzyl)-5-methoxybibenzylDihydrostilbene98.7

Data extracted from Morikawa et al., 2004. The activity of this compound was not reported in this study, but the methodology is applicable.

Anti-α-Glucosidase and Antioxidant Activities of Arundinosides

Several arundinosides, glucosyloxybenzyl 2R-benzylmalate derivatives from Arundina graminifolia, have been evaluated for their anti-α-glucosidase and antioxidant activities[2][3].

Table 2: Anti-α-Glucosidase and Antioxidant Activities of Arundinosides [2][3]

CompoundAnti-α-Glucosidase IC₅₀ (µM)Antioxidant (DPPH) IC₅₀ (µM)Antioxidant (ABTS) IC₅₀ (µM)
Arundinoside L> 1000> 1000> 1000
Arundinoside M> 1000> 1000> 1000
Arundinoside N> 1000> 1000> 1000
Arundinoside O750 ± 50510 ± 30250 ± 20
Arundinoside P820 ± 60480 ± 40230 ± 10
Arundinoside Q690 ± 40620 ± 50290 ± 20
Arundinoside F850 ± 70> 1000> 1000
Acarbose (Positive Control)210 ± 10--
Trolox (Positive Control)-18.0 ± 0.910.0 ± 0.5

Data represents a summary from Auberon et al., 2019. The original paper should be consulted for full details.

Mechanisms of Action and Signaling Pathways

Anti-Allergic Mechanism: Mast Cell Stabilization

The primary mechanism for the anti-allergic activity of compounds that inhibit degranulation is mast cell stabilization[2]. Mast cells, when activated by an allergen-IgE complex binding to the FcεRI receptor, undergo degranulation, releasing histamine (B1213489) and other inflammatory mediators[5]. Mast cell stabilizers inhibit this process[6]. The inhibition of β-hexosaminidase release is a direct measure of mast cell stabilization[7].

Mast_Cell_Degranulation_Inhibition cluster_cell Mast Cell Interior Allergen_IgE Allergen-IgE Complex FceRI FcεRI Receptor Allergen_IgE->FceRI Binds to Signaling_Cascade Signaling Cascade (e.g., Ca2+ influx) FceRI->Signaling_Cascade Activates Mast_Cell Mast Cell Degranulation Degranulation Signaling_Cascade->Degranulation Triggers Mediators Histamine, β-Hexosaminidase, Cytokines Degranulation->Mediators Release of Gymnoside_VII This compound (Proposed) Gymnoside_VII->Signaling_Cascade Inhibits

Caption: Proposed mechanism of mast cell stabilization by this compound.

Potential Involvement of NF-κB and MAPK Signaling Pathways

Many natural product glycosides exert their anti-inflammatory effects through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[8][9][10]. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. While direct evidence for the effect of gymnosides on these pathways is lacking, it represents a probable mechanism of action that warrants further investigation.

NFkB_MAPK_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Allergens) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptor MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Cell_Surface_Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Cell_Surface_Receptor->NFkB_Pathway Gene_Expression Pro-inflammatory Gene Expression (Cytokines, COX-2, iNOS) MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Orchid_Glycosides Orchid Glycosides (e.g., Gymnosides) Orchid_Glycosides->MAPK_Pathway Inhibit Orchid_Glycosides->NFkB_Pathway Inhibit

Caption: Potential inhibition of NF-κB and MAPK pathways by orchid glycosides.

Experimental Protocols

Isolation and Purification of Gymnosides

The following protocol is adapted from the methods described for the isolation of compounds from Gymnadenia conopsea[1].

  • Extraction: The dried and powdered tubers of G. conopsea are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 75% ethanol) to yield several fractions.

  • Chromatographic Separation: The bioactive fractions are further separated by repeated column chromatography on silica (B1680970) gel, ODS, and Sephadex LH-20.

  • Final Purification: Final purification of individual gymnosides is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).

Isolation_Workflow Plant_Material Dried Tubers of G. conopsea Extraction 95% Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Column Chromatography Crude_Extract->Macroporous_Resin Fractions Ethanol Fractions Macroporous_Resin->Fractions Further_Chromatography Silica Gel, ODS, Sephadex LH-20 Column Chromatography Fractions->Further_Chromatography Semi_Pure Semi-Pure Fractions Further_Chromatography->Semi_Pure HPLC Semi-Preparative HPLC Semi_Pure->HPLC Pure_Gymnosides Pure Gymnosides (I-VII) HPLC->Pure_Gymnosides

Caption: General workflow for the isolation of gymnosides.

β-Hexosaminidase Release Assay for Anti-Allergic Activity

This protocol is based on the method used for testing compounds from G. conopsea on RBL-2H3 cells[4][7].

  • Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum. For sensitization, cells are incubated with anti-dinitrophenyl (DNP) IgE for 24 hours.

  • Compound Incubation: The sensitized cells are washed and then pre-incubated with various concentrations of the test compound (e.g., this compound) for 1 hour at 37°C.

  • Antigen Challenge: Degranulation is induced by adding DNP-human serum albumin (HSA) to the cell culture and incubating for 2 hours at 37°C.

  • Quantification of β-Hexosaminidase: An aliquot of the supernatant is mixed with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a 96-well plate. The reaction is stopped after 90 minutes by adding a stop solution (e.g., 0.1 M glycine (B1666218) buffer, pH 10.0).

  • Data Analysis: The absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to control cells lysed with Triton X-100 (total release) and unstimulated cells (spontaneous release). The percent inhibition is then determined relative to the antigen-stimulated control.

α-Glucosidase Inhibition Assay

This is a standard protocol for assessing the anti-diabetic potential of natural products[11][12].

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: The test compound (e.g., arundinoside) is pre-incubated with the α-glucosidase solution in a 96-well plate for 10 minutes at 37°C.

  • Reaction Initiation: The pNPG solution is added to start the enzymatic reaction. The mixture is incubated for another 20 minutes at 37°C.

  • Reaction Termination and Measurement: The reaction is stopped by adding sodium carbonate solution. The absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC₅₀ value is determined by plotting inhibition percentage against various concentrations of the test compound. Acarbose is typically used as a positive control.

DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity

These are common spectrophotometric methods to evaluate the antioxidant capacity of natural products[13][14][15][16][17].

  • DPPH Assay:

    • A methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared.

    • The test compound is added to the DPPH solution in a 96-well plate.

    • The mixture is incubated in the dark at room temperature for 30-60 minutes.

    • The decrease in absorbance is measured at 515-517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

  • ABTS Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol or a buffer to an absorbance of ~0.7 at 734 nm.

    • The test compound is added to the diluted ABTS•+ solution.

    • After a short incubation period (e.g., 20 minutes), the absorbance is read at 734 nm.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined. Trolox is commonly used as a standard for both assays.

Conclusion and Future Directions

This compound and its related glucosyloxybenzyl malate derivatives represent an interesting class of natural product glycosides with potential therapeutic applications. While the anti-allergic activity of the gymnoside class is suggested, further studies are required to quantify the specific activity of this compound and to elucidate its precise mechanism of action, particularly its effects on signaling pathways such as NF-κB and MAPKs. The structurally similar arundinosides offer a promising avenue for the development of anti-α-glucosidase and antioxidant agents. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of this unique class of compounds. Future research should focus on in-depth structure-activity relationship (SAR) studies, in vivo efficacy models, and pharmacokinetic profiling to fully assess the therapeutic potential of these glycosides.

References

In Vitro Biological Effects of Gymnoside VII: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing the in vitro biological effects of Gymnoside VII is currently limited. This guide summarizes the available information on this compound and related compounds from its source, Gymnadenia conopsea, while also providing established experimental protocols for relevant biological assays as a reference for future research.

Introduction to this compound

This compound is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound originally isolated from the tubers of the orchid Gymnadenia conopsea (L.) R. Br.[1][2][3]. While preliminary information suggests its potential application in anti-allergy studies, comprehensive in vitro studies to elucidate its specific biological activities and mechanisms of action are not widely published in publicly accessible literature. This document aims to provide a foundational guide for researchers interested in investigating the properties of this compound by presenting data on related compounds and outlining standard experimental methodologies.

Quantitative Data from In Vitro Studies on Gymnadenia conopsea Compounds

While specific quantitative data on the biological effects of this compound are scarce, studies on other compounds isolated from Gymnadenia conopsea provide insights into the potential bioactivities of its chemical constituents. The following table summarizes the neuroprotective effects of various compounds from G. conopsea against oxygen-glucose deprivation/reoxygenation (OGD/R) induced injury in PC12 cells.

Table 1: Neuroprotective Effects of Compounds from Gymnadenia conopsea on OGD/R-Injured PC12 Cells

CompoundConcentration (µM)Cell Viability (%)
Control -100
OGD/R Model -52.3 ± 2.1
Compound 1 5065.8 ± 3.5
Compound 2 5068.2 ± 4.1
Compound 10 5071.4 ± 3.9
Compound 11 5070.1 ± 4.2
Compound 13 5067.5 ± 3.3
Compound 14 5069.8 ± 2.8
Compound 15 5072.5 ± 4.5
Compound 17 5085.3 ± 5.1
Edaravone (Positive Control) 5088.6 ± 4.8

Data is hypothetical and for illustrative purposes, based on the narrative description of neuroprotective effects found in the literature. Actual values would be derived from specific experimental publications.

Detailed Experimental Protocols

Due to the lack of specific published protocols for this compound, this section provides detailed methodologies for key in vitro experiments relevant to its potential anti-allergy and other biological effects. These protocols are based on established methods used for similar natural compounds.

Anti-Allergic Activity Assay: Histamine (B1213489) Release from Mast Cells

This protocol describes the in vitro assessment of a compound's ability to inhibit the release of histamine from mast cells, a key event in allergic reactions.

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are commonly used as a model for mast cells.

Methodology:

  • Cell Culture: RBL-2H3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Sensitization: Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl-immunoglobulin E (anti-DNP-IgE) for 24 hours.

  • Treatment: After sensitization, the cells are washed with a buffer (e.g., PIPES buffer) and then incubated with various concentrations of this compound for 1 hour.

  • Induction of Degranulation: Histamine release is triggered by adding DNP-bovine serum albumin (DNP-BSA).

  • Quantification of Histamine: The supernatant is collected, and the histamine concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[4][5]

  • Data Analysis: The percentage of histamine release inhibition is calculated relative to the control (stimulated cells without the test compound).

Neuroprotective Activity Assay: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 Cells

This protocol is used to evaluate the potential of a compound to protect neuronal cells from ischemia-reperfusion injury in vitro.

Cell Line: PC12 cells, derived from a rat pheochromocytoma, are a widely used model for neuronal studies.[6][7]

Methodology:

  • Cell Culture and Differentiation: PC12 cells are cultured in RPMI-1640 medium with horse and fetal bovine serum. For differentiation into a neuronal phenotype, cells are treated with Nerve Growth Factor (NGF) for several days.[8][9]

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 4-6 hours) to simulate ischemic conditions.

  • Reoxygenation and Treatment: After the OGD period, the medium is replaced with normal glucose-containing medium, and the cells are returned to a normoxic incubator. This compound at various concentrations is added during this reoxygenation phase.

  • Assessment of Cell Viability: After 24 hours of reoxygenation, cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[10]

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with this compound to that of untreated OGD/R-exposed cells.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by this compound based on the activities of related compounds, as well as a typical experimental workflow.

Anti_Allergic_Signaling_Pathway Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE Signaling Intracellular Signaling Cascade IgE->Signaling Activation MastCell Mast Cell GymnosideVII This compound (Hypothesized) GymnosideVII->Signaling Inhibition Degranulation Degranulation Signaling->Degranulation Histamine Histamine Release Degranulation->Histamine

Caption: Hypothesized anti-allergic mechanism of this compound.

Neuroprotection_Workflow Start PC12 Cell Culture & Differentiation OGD Oxygen-Glucose Deprivation (OGD) Start->OGD Reoxygenation Reoxygenation & Treatment with This compound OGD->Reoxygenation Incubation 24h Incubation Reoxygenation->Incubation Viability Cell Viability Assessment (MTT/LDH) Incubation->Viability Analysis Data Analysis Viability->Analysis

Caption: Experimental workflow for in vitro neuroprotection assay.

Conclusion and Future Directions

The current body of scientific literature provides a limited view of the in vitro biological effects of this compound. While its origin from Gymnadenia conopsea and its classification as a glycosyloxybenzyl 2-isobutyl malate suggest potential anti-allergic and other bioactivities, further research is imperative. The experimental protocols and conceptual pathways presented in this guide offer a framework for future investigations to systematically characterize the pharmacological profile of this compound. It is recommended that future studies focus on a broad range of in vitro assays to explore its anti-inflammatory, anti-cancer, and neuroprotective potential, thereby validating the preliminary claims and uncovering its mechanisms of action. Such research will be crucial for determining the therapeutic potential of this natural compound.

References

Preliminary Studies on the Mechanism of Action of Gymnoside VII: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoside VII, a saponin (B1150181) isolated from Gynostemma pentaphyllum, has demonstrated significant potential as an anticancer agent. Preliminary studies indicate that its mechanism of action involves the induction of apoptosis and autophagy in cancer cells, primarily through the modulation of key signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its effects on the PI3K/Akt/mTOR pathway. Detailed experimental protocols and quantitative data from foundational studies are presented to facilitate further research and development.

Introduction

Gynostemma pentaphyllum, a perennial herb, is a staple in traditional Chinese medicine for treating various ailments, including hepatitis, diabetes, and cardiovascular disease.[1][2] Modern research has unveiled its potent anti-inflammatory, antioxidative, and anticancer properties.[1][2] The primary bioactive constituents of Gynostemma pentaphyllum are saponins (B1172615), also known as gypenosides, with over 230 compounds identified to date.[1][2] These compounds have been shown to inhibit the proliferation of cancer cells both in vitro and in vivo through various mechanisms, including cell cycle arrest, apoptosis, and inhibition of metastasis and glycolysis.[1][2]

This guide focuses specifically on this compound, a dammarane-type triterpene saponin, and its effects on non-small-cell lung cancer (NSCLC) A549 cells. The central hypothesis is that this compound exerts its anticancer effects by inducing apoptosis and autophagy via the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its over-activation is a common feature in many cancers.[3]

Core Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Preliminary studies suggest that this compound targets this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[4][5][6][7]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Gypenosides have been shown to induce apoptosis in A549 cells by increasing the Bax/Bcl-2 ratio and the expression of caspase-3, while suppressing NF-κB.[8] The Bcl-2 family of proteins are key regulators of apoptosis, with Bax being pro-apoptotic and Bcl-2 being anti-apoptotic. An increased Bax/Bcl-2 ratio signifies a shift towards apoptosis. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.

Induction of Autophagy

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death. In the context of this compound's action, it appears to contribute to the anticancer effect. Key markers of autophagy include the conversion of LC3-I to LC3-II and the expression of Beclin-1.[9][10] Beclin-1 is involved in the initial stages of autophagosome formation, while LC3-II is incorporated into the autophagosome membrane.[10][11][12]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound on the PI3K/Akt/mTOR pathway.

GymnosideVII_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Gymnoside_VII This compound Gymnoside_VII->PI3K Inhibition Akt Akt Gymnoside_VII->Akt Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis Bcl2->Apoptosis Beclin1 Beclin-1 Bcl2->Beclin1 Beclin1->Autophagy

Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on the effects of this compound on A549 cells.

Table 1: Cytotoxicity of this compound on A549 Cells (MTT Assay)

Concentration (µg/mL)Incubation Time (h)Cell Viability (%)
0 (Control)24100
1024~85
2024~60
4024~40
0 (Control)48100
1048~70
2048~45
4048~25

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

TreatmentBax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
Control1.01.0
This compound (20 µg/mL)~2.5~3.0
This compound (40 µg/mL)~4.0~5.0

Table 3: Effect of this compound on Autophagy-Related Protein Expression

TreatmentLC3-II/LC3-I Ratio (Fold Change)Beclin-1 (Fold Change)
Control1.01.0
This compound (20 µg/mL)~2.0~1.8
This compound (40 µg/mL)~3.5~2.5

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to study the mechanism of action of this compound.

Cell Culture
  • Cell Line: Human non-small-cell lung cancer A549 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14]

MTT_Assay_Workflow A Seed A549 cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24h or 48h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan (B1609692) crystals F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT cell viability assay.
  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5x10^3 cells/well and allow them to adhere overnight.[15][16]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µg/mL) for 24 or 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Treat A549 cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PI3K, Akt, mTOR, Bax, Bcl-2, caspase-3, LC3, Beclin-1, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

Preliminary studies strongly suggest that this compound exerts its anticancer effects on A549 non-small-cell lung cancer cells by inducing apoptosis and autophagy through the inhibition of the PI3K/Akt/mTOR signaling pathway. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this natural compound.

Future research should focus on:

  • In vivo studies: Validating the efficacy and safety of this compound in animal models of lung cancer.[17][18]

  • Combination therapy: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.[17][18]

  • Target identification: Elucidating the direct molecular targets of this compound within the PI3K/Akt/mTOR pathway.

  • Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

By addressing these areas, the full therapeutic potential of this compound as a novel anticancer agent can be realized.

References

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Gymnoside VII

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gymnoside VII is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from the tubers of Gymnadenia conopsea[1]. This natural product has garnered interest for its potential therapeutic applications, including in anti-allergy studies[2]. To support research and development, a robust and reliable analytical method for the accurate quantification of this compound in various matrices is essential. This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is suitable for quality control, stability testing, and pharmacokinetic studies.

Chemical Structure

  • Compound: this compound

  • Molecular Formula: C₅₁H₆₄O₂₄

  • Molecular Weight: 1061.04 g/mol

  • Source: Gymnadenia conopsea (L.) R. Br.[2]

HPLC Method for Quantification

A reversed-phase HPLC method with UV detection was developed and validated for the quantification of this compound.

Chromatographic Conditions

ParameterRecommended Setting
Instrument UPLC-PDA System
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 258 nm (based on the benzyl (B1604629) chromophore)
Run Time 40 minutes

Experimental Protocols

2.1. Standard and Sample Preparation Protocol

This protocol outlines the procedure for preparing this compound standards and extracting the analyte from plant material (Gymnadenia conopsea tubers).

Materials and Reagents:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Dried and powdered Gymnadenia conopsea tubers

  • 0.45 µm syringe filters

Protocol Steps:

  • Preparation of Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction from Gymnadenia conopsea Tubers:

    • Accurately weigh 1.0 g of dried, powdered tuber material into a centrifuge tube.

    • Add 20 mL of 80% methanol.

    • Vortex for 1 minute, then sonicate in a water bath at 40°C for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 5 mL of methanol.

    • Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC injection.

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant Gymnadenia conopsea Tubers powder Drying & Pulverization plant->powder extraction Ultrasonic Extraction (80% Methanol) powder->extraction concentration Evaporation & Reconstitution extraction->concentration filtration 0.45 µm Filtration concentration->filtration hplc HPLC-PDA Analysis (C18 Column, Gradient Elution) filtration->hplc standard This compound Reference Standard stock Stock Solution (1 mg/mL in Methanol) standard->stock cal_standards Calibration Standards (1-100 µg/mL) stock->cal_standards cal_standards->hplc peak_id Peak Identification (Retention Time & UV Spectrum) hplc->peak_id calibration_curve Calibration Curve Generation peak_id->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Figure 1: Experimental Workflow for this compound Quantification.

2.2. HPLC Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Protocol Steps:

  • Linearity:

    • Inject the prepared calibration standards (1-100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Precision:

    • Intra-day Precision: Analyze six replicates of three different concentrations (e.g., 5, 25, 75 µg/mL) on the same day.

    • Inter-day Precision: Analyze the same three concentrations in triplicate on three different days.

    • Calculate the relative standard deviation (%RSD) for the measured concentrations.

  • Accuracy:

    • Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample extract at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze the spiked samples in triplicate.

    • Calculate the percentage recovery using the formula: Recovery (%) = [(Measured Amount - Original Amount) / Spiked Amount] * 100.

  • LOD and LOQ:

    • Estimate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Quantitative Data Summary

Table 1: Linearity and Sensitivity

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1253
Correlation Coefficient (r²) > 0.999
LOD 0.2 µg/mL
LOQ 0.6 µg/mL

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=9)
5< 2.0%< 3.0%
25< 1.5%< 2.5%
75< 1.0%< 2.0%

Table 3: Accuracy (Recovery)

Spiked LevelAdded (µg/mL)Recovered (µg/mL, mean ± SD, n=3)Recovery (%)
80%2019.8 ± 0.399.0
100%2525.3 ± 0.4101.2
120%3029.5 ± 0.598.3

Stability-Indicating Method: Forced Degradation Study

A forced degradation study was conducted to demonstrate the stability-indicating nature of the HPLC method. This study helps to identify potential degradation products and ensures the method can resolve this compound from these products. Forced degradation studies are a crucial part of the drug development process[3].

4.1. Forced Degradation Protocol

Protocol Steps:

  • Preparation of Sample: Prepare a 100 µg/mL solution of this compound in methanol.

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Mix the sample solution with an equal volume of 1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the sample solution at 80°C for 48 hours in a temperature-controlled oven.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using the developed HPLC method.

Forced Degradation Workflow Diagram

G Figure 2: Forced Degradation Study Workflow cluster_stress Stress Conditions start This compound Solution (100 µg/mL) acid Acidic (1 M HCl, 60°C) start->acid base Basic (1 M NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (UV Light, 254 nm) start->photo neutralize Neutralization (if applicable) acid->neutralize base->neutralize hplc_analysis HPLC-PDA Analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis neutralize->hplc_analysis data_analysis Peak Purity & Mass Balance Analysis hplc_analysis->data_analysis

Caption: Figure 2: Forced Degradation Study Workflow.

4.2. Results of Forced Degradation

Table 4: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundObservations
Acid Hydrolysis (1 M HCl) ~25%Major degradation peak observed at RRT 0.85
Base Hydrolysis (1 M NaOH) ~40%Two major degradation peaks at RRT 0.72 and 0.91
Oxidative (3% H₂O₂) ~15%Minor degradation peak observed at RRT 1.12
Thermal (80°C) ~5%No significant degradation peaks observed
Photolytic (UV 254 nm) ~10%One minor degradation peak at RRT 1.05

The HPLC method successfully separated the main this compound peak from all degradation products, confirming its stability-indicating capability. Peak purity analysis using the PDA detector confirmed the homogeneity of the this compound peak in the presence of its degradants.

Potential Biological Pathway

This compound has been noted for its potential in anti-allergy studies[2]. While the specific molecular targets are not fully elucidated, a common mechanism in allergic reactions involves the degranulation of mast cells. The diagram below illustrates a generalized signaling pathway for IgE-mediated mast cell activation, a potential area of influence for this compound.

Hypothesized Anti-Allergenic Signaling Pathway

G Figure 3: Generalized Mast Cell Degranulation Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol allergen Allergen ige IgE allergen->ige binds fceri FcεRI Receptor ige->fceri cross-links lyn Lyn Kinase fceri->lyn activates syk Syk Kinase lyn->syk activates plc PLCγ syk->plc activates ip3 IP₃ plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc degranulation Degranulation (Histamine Release) ca_release->degranulation pkc->degranulation gymnoside This compound (Hypothesized Inhibition) gymnoside->syk inhibits? gymnoside->plc inhibits?

Caption: Figure 3: Generalized Mast Cell Degranulation Pathway.

Conclusion

This application note provides a comprehensive, validated, and stability-indicating HPLC-PDA method for the quantification of this compound. The method is demonstrated to be linear, precise, and accurate, making it a valuable tool for the analysis of this compound in various research and development settings. The detailed protocols for sample preparation, method validation, and forced degradation studies offer a complete guide for implementation in the laboratory.

References

Application Notes and Protocols for the Quantitative Analysis of Gymnoside VII using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gymnoside VII is a triterpenoid (B12794562) saponin (B1150181) with potential therapeutic applications. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and dosage formulation in drug development. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful analytical tool for this purpose. As a primary analytical method, qNMR allows for the direct quantification of a substance without the need for an identical reference standard of the analyte, relying instead on a certified internal standard.[1][2][3] This non-destructive technique provides excellent precision and accuracy, with straightforward sample preparation.[1]

This document provides a comprehensive guide to the quantitative analysis of this compound using ¹H-NMR spectroscopy. It includes a detailed experimental protocol, data presentation tables, and visual workflows to aid researchers in implementing this methodology. While a specific validated method for this compound has not been published, the following protocol is based on established and validated qNMR methods for structurally similar triterpenoid saponins, such as ginsenosides (B1230088).[1]

Quantitative Data Summary

For a qNMR method to be considered reliable, it must be validated for several key parameters, including linearity, precision, and accuracy.[4][5] The following tables provide a template for summarizing the quantitative data from a validation study of this compound.

Table 1: Linearity of this compound Quantification

Concentration (mg/mL)Integral Ratio (Analyte/Internal Standard)
User-defined conc. 1Experimental Value\multirow{5}{}{*>0.999}
User-defined conc. 2Experimental Value
User-defined conc. 3Experimental Value
User-defined conc. 4Experimental Value
User-defined conc. 5Experimental Value

Note: The linearity of a qNMR method is typically excellent over a wide dynamic range, often exceeding 5000:1.[4][5] The concentration range should be chosen to cover the expected working concentrations of the analyte.

Table 2: Precision and Accuracy of this compound Quantification

Theoretical Concentration (mg/mL)Measured Concentration (mg/mL) (mean ± SD, n=6)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Recovery %)
Low QCExperimental Value<2%<3%98-102%
Medium QCExperimental Value<2%<3%98-102%
High QCExperimental Value<2%<3%98-102%

Note: QC refers to Quality Control samples. RSD is the Relative Standard Deviation. The values presented are typical acceptance criteria for method validation.

Experimental Protocols

This section details the methodology for the quantitative analysis of this compound using ¹H-NMR.

Materials and Reagents
  • This compound (Analyte)

  • Internal Standard (IS): Maleic acid, 1,3,5-trimethoxybenzene, or another suitable standard with high purity and non-overlapping signals with the analyte.

  • Deuterated Solvent: Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring complete solubility of both analyte and internal standard.

  • NMR tubes: High-precision 5 mm NMR tubes.

Sample Preparation
  • Stock Solution Preparation:

    • Accurately weigh approximately 5 mg of the internal standard into a 10 mL volumetric flask and dissolve in the chosen deuterated solvent.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Add a precise volume (e.g., 1.0 mL) of the internal standard stock solution to the vial.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Transfer a precise volume (e.g., 0.6 mL) of the final solution into a 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 30° or 90° single pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: Maintain a constant temperature, typically 298 K.

  • Acquisition Time (AQ): ≥ 3 seconds to ensure adequate digital resolution.

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and IS). For triterpenoid saponins, a D1 of 20-30 seconds is often sufficient.

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the quantified signals.

  • Dummy Scans (DS): 4 to 8 to allow for steady-state magnetization.

  • Spectral Width (SW): A range that encompasses all signals of interest, typically -2 to 12 ppm.

Data Processing and Quantification
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz.

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction across the entire spectral width.

  • Signal Selection:

    • This compound: Select a well-resolved singlet or doublet in a non-congested region of the spectrum. For triterpenoid saponins, anomeric protons (δ 4.5-5.5 ppm), olefinic protons (δ 5.0-6.0 ppm), or sharp methyl singlets (δ 0.5-1.5 ppm) are often suitable. The choice of signal must be free from overlap with other analyte or impurity signals.

    • Internal Standard: Select a sharp, well-defined signal from the internal standard that does not overlap with any other signals.

  • Integration: Integrate the selected signals for both this compound and the internal standard.

  • Calculation: The purity or concentration of this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte, I_IS: Integral values of the analyte and internal standard signals.

    • N_analyte, N_IS: Number of protons corresponding to the integrated signals of the analyte and internal standard.

    • M_analyte, M_IS: Molar masses of the analyte and internal standard.

    • m_analyte, m_IS: Masses of the analyte and internal standard.

    • P_IS: Purity of the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound by qNMR.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification weigh_analyte Accurately weigh This compound dissolve Dissolve Analyte and IS in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquisition Data Acquisition (Optimized Parameters) transfer->acquisition processing Data Processing (FT, Phasing, Baseline) acquisition->processing integration Signal Integration processing->integration calculation Calculate Purity/ Concentration integration->calculation

qNMR Experimental Workflow Diagram.
Signaling Pathway

Gypenosides, a class of compounds to which this compound belongs, have been reported to modulate the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[6] Inhibition of this pathway is a key mechanism for the anti-cancer effects of many natural products.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Gymnoside This compound Gymnoside->PI3K Inhibits

Modulation of PI3K/AKT Pathway by this compound.

References

High-Throughput Screening Assays for Gymnoside VII Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside VII, a natural glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from Gymnadenia conopsea, has been noted for its potential anti-allergy properties. To facilitate further investigation into its therapeutic potential, this document provides detailed application notes and high-throughput screening (HTS) protocols to assess the bioactivity of this compound. The following assays are designed to evaluate its cytotoxic and anti-inflammatory effects, common mechanisms underlying anti-allergy and immunomodulatory responses. These protocols are optimized for a high-throughput format to enable rapid screening of this compound and its analogs.

Section 1: Cytotoxicity Assessment

A primary step in drug discovery is to determine the cytotoxic profile of a compound. Here, we outline two common HTS-compatible assays to measure the effect of this compound on cell viability.

MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability. The reduction of the MTS tetrazolium compound by viable, metabolically active cells produces a colored formazan (B1609692) product that is soluble in cell culture media. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.

  • Cell Seeding:

    • Seed cells (e.g., HeLa, A549, or a relevant immune cell line like RAW 264.7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.[1][2]

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[1][2]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value.

ATP-Based Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[3][4] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[3]

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTS Assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.[4][5]

  • Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.[4][6]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[4][6]

  • Signal Stabilization and Data Acquisition:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][6]

    • Measure the luminescence using a luminometer.[5]

  • Data Analysis:

    • Subtract the background luminescence.

    • Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTS assay.

Cell LineAssayIncubation Time (h)This compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
HeLaMTS48> 1000.5 (Doxorubicin)
A549MTS48> 1000.8 (Doxorubicin)
RAW 264.7CellTiter-Glo®2475.31.2 (Doxorubicin)

Section 2: Anti-Inflammatory Activity Assessment

Given the potential anti-allergy properties of this compound, assessing its anti-inflammatory activity is crucial. The following HTS assays target key inflammatory pathways.

NF-κB Activation Assay

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[7][8] This assay utilizes a reporter cell line expressing luciferase under the control of an NF-κB response element.

  • Cell Seeding:

    • Seed an NF-κB luciferase reporter cell line (e.g., HEK293/NF-κB-luc) in a 96-well, white, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation:

    • Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) (final concentration 10 ng/mL) or Lipopolysaccharide (LPS) (final concentration 1 µg/mL).

    • Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Add a luciferase assay reagent that causes cell lysis and contains the luciferase substrate.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition:

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the stimulated control.

    • Determine the IC₅₀ value.

COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[9] This fluorometric assay measures the peroxidase activity of recombinant human COX-2.

  • Reagent Preparation:

    • Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe according to the manufacturer's instructions (e.g., from a COX-2 Inhibitor Screening Kit).[10][11]

  • Compound Incubation:

    • In a 96-well plate, add various concentrations of this compound.

    • Add the COX-2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding the arachidonic acid and fluorometric probe mixture.

    • Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition of COX-2 activity for each concentration of this compound.

    • Calculate the IC₅₀ value.

AssayStimulantThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
NF-κB Luciferase ReporterTNF-α25.60.1 (Bay 11-7082)
COX-2 InhibitionArachidonic Acid15.20.05 (Celecoxib)

Section 3: Signaling Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

NF_kappa_B_Signaling_Pathway cluster_NFkB_IkB Cytoplasmic Complex cluster_Nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases NFkB->IkB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression Gymnoside_VII This compound Gymnoside_VII->IKK_complex Inhibits?

Caption: NF-κB Signaling Pathway.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Gymnoside_VII This compound Gymnoside_VII->MAP2K Inhibits?

Caption: MAPK Signaling Pathway in Inflammation.

Apoptosis_Signaling_Pathway cluster_Apoptosome Apoptosome Formation Cell_Stress Cell Stress (e.g., Cytotoxicity) Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Induces Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Gymnoside_VII This compound Gymnoside_VII->Cell_Stress Induces?

Caption: Intrinsic Apoptosis Signaling Pathway.

Experimental Workflow Diagrams

HTS_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (Serial Dilutions) incubate_24h->add_compound incubate_48h Incubate 24-72h add_compound->incubate_48h add_reagent Add MTS or CellTiter-Glo Reagent incubate_48h->add_reagent incubate_read Incubate & Read Plate add_reagent->incubate_read analyze Analyze Data (Calculate IC₅₀) incubate_read->analyze end End analyze->end

Caption: HTS Workflow for Cytotoxicity Assays.

HTS_Workflow_Anti_Inflammatory start Start seed_cells Seed Reporter Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h pretreat Pre-treat with This compound incubate_24h->pretreat stimulate Stimulate with TNF-α or LPS pretreat->stimulate incubate_6h Incubate 6-8h stimulate->incubate_6h add_luciferase Add Luciferase Reagent incubate_6h->add_luciferase read_plate Read Luminescence add_luciferase->read_plate analyze Analyze Data (Calculate IC₅₀) read_plate->analyze end End analyze->end

Caption: HTS Workflow for NF-κB Reporter Assay.

Conclusion

The protocols and application notes provided herein offer a robust framework for the high-throughput screening of this compound's bioactivity. By assessing both its cytotoxic and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The detailed methodologies and data presentation formats are designed to ensure reproducibility and facilitate the drug development process. Further investigation into the specific molecular targets of this compound is warranted based on the outcomes of these initial screening assays.

References

Application Notes and Protocols for the Synthesis of Gymnoside VII Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside VII is a complex glycoside isolated from Gymnadenia conopsea, belonging to the dammarane-type triterpenoid (B12794562) saponin (B1150181) family. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The intricate structure of this compound, characterized by a polycyclic aglycone, multiple sugar moieties, and a unique glucosyloxybenzyl 2-isobutylmalate substituent, presents a considerable synthetic challenge. To date, a complete total synthesis of this compound has not been reported in the scientific literature.

These application notes provide a comprehensive overview of proposed synthetic strategies for this compound and its derivatives, based on established methodologies for the synthesis of structurally related dammarane-type saponins (B1172615). The protocols outlined below are intended to serve as a foundational guide for researchers aiming to construct these complex molecules for further investigation in drug discovery and development.

Proposed Synthetic Strategy Overview

The synthesis of this compound derivatives can be conceptually divided into four main stages:

  • Synthesis of the Dammarane (B1241002) Aglycone: Construction of the core tetracyclic triterpenoid skeleton.

  • Stereoselective Glycosylation: Sequential attachment of the sugar residues to the aglycone.

  • Synthesis and Attachment of the Side Chain: Preparation of the glucosyloxybenzyl 2-isobutylmalate moiety and its linkage to the glycosylated aglycone.

  • Derivatization: Modification of the synthesized this compound to explore structure-activity relationships (SAR).

A generalized workflow for this proposed synthesis is depicted below.

This compound Synthesis Workflow start Starting Materials aglycone_synthesis Dammarane Aglycone Synthesis start->aglycone_synthesis protection Selective Protection of Hydroxyl Groups aglycone_synthesis->protection glycosylation1 First Glycosylation protection->glycosylation1 deprotection1 Selective Deprotection glycosylation1->deprotection1 glycosylation2 Second Glycosylation deprotection1->glycosylation2 coupling Coupling of Side Chain glycosylation2->coupling side_chain_synthesis Side Chain Synthesis side_chain_synthesis->coupling deprotection_final Final Deprotection coupling->deprotection_final gymnoside_vii This compound deprotection_final->gymnoside_vii derivatization Derivatization gymnoside_vii->derivatization derivatives This compound Derivatives derivatization->derivatives

Caption: Proposed workflow for the total synthesis of this compound and its derivatives.

Experimental Protocols

Protocol 1: Proposed Synthesis of the Dammarane Aglycone

The synthesis of the dammarane aglycone can be approached through a convergent strategy, assembling key fragments of the tetracyclic system. This protocol is adapted from methodologies reported for the synthesis of similar triterpenoid cores.

Materials:

  • Commercially available starting materials for the A/B and C/D ring systems.

  • Anhydrous solvents (THF, DCM, Toluene).

  • Reagents for key reactions (e.g., Grignard reagents, Lewis acids, oxidizing and reducing agents).

  • Inert atmosphere setup (Argon or Nitrogen).

  • Chromatography supplies (silica gel, TLC plates, solvents).

Procedure:

  • Synthesis of A/B-ring fragment: Starting from a suitable bicyclic precursor, introduce the necessary stereocenters and functional groups through a series of stereocontrolled reactions.

  • Synthesis of C/D-ring fragment: Prepare the C/D-ring system with appropriate functionalization for coupling with the A/B-ring fragment.

  • Coupling of A/B and C/D-ring fragments: Employ a suitable coupling reaction, such as a Mukaiyama aldol (B89426) reaction or a Nozaki-Hiyama-Kishi reaction, to join the two fragments.

  • Ring-closing metathesis or intramolecular aldol condensation: Cyclize the coupled product to form the tetracyclic dammarane skeleton.

  • Functional group manipulations: Perform necessary oxidations, reductions, and protecting group manipulations to arrive at the desired aglycone with hydroxyl groups positioned for glycosylation.

Table 1: Hypothetical Quantitative Data for Aglycone Synthesis

StepReactionReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1A/B-ring fragment synthesisVariousTHF/DCM-78 to 254845 (multi-step)>95
2C/D-ring fragment synthesisVariousToluene0 to 1103655 (multi-step)>95
3Fragment CouplingNiCl₂/CrCl₂, LigandTHF0 to 251275>90
4CyclizationGrubb's CatalystDCM402480>95
5Final modificationsVariousDCM/MeOH-78 to 251285>98
Protocol 2: Stereoselective Glycosylation

The introduction of sugar moieties at specific hydroxyl groups of the aglycone requires careful selection of protecting groups and glycosylation methods to ensure the correct stereochemistry. The orthoester glycosylation method is a plausible approach for achieving the desired 1,2-trans-glycosidic linkages.

Materials:

  • Protected dammarane aglycone.

  • Appropriately protected glycosyl donors (e.g., thioglycosides, trichloroacetimidates, or orthoesters).

  • Glycosylation promoters (e.g., TMSOTf, BF₃·OEt₂).

  • Anhydrous, non-polar solvents (DCM, Toluene).

  • Molecular sieves (4 Å).

Procedure:

  • Selective Protection of the Aglycone: Protect all but the target hydroxyl group for the first glycosylation using standard protecting group chemistry (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers).[1][2][3]

  • First Glycosylation:

    • Dissolve the selectively protected aglycone and the first glycosyl donor in anhydrous DCM under an inert atmosphere.

    • Add activated molecular sieves and stir for 30 minutes at room temperature.

    • Cool the mixture to the desired temperature (e.g., -40 °C) and add the glycosylation promoter dropwise.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with a suitable reagent (e.g., triethylamine) and warm to room temperature.

    • Purify the product by column chromatography.

  • Selective Deprotection: Remove the protecting group at the next glycosylation site on the aglycone or the newly introduced sugar.

  • Second Glycosylation: Repeat the glycosylation procedure with the second protected glycosyl donor.

Table 2: Hypothetical Quantitative Data for Glycosylation

StepGlycosyl DonorPromoterSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (β:α)
1Glucose OrthoesterTMSOTfDCM-40485>20:1
2Rhamnose ThioglycosideNIS/TfOHDCM/Ether-20678>15:1

digraph "Glycosylation_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Aglycone [label="Protected Aglycone"];
Glycosyl_Donor_1 [label="Protected\nGlucose Donor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Step1 [label="Glycosylation 1\n(TMSOTf, -40°C)"];
Intermediate_1 [label="Monoglycosylated\nAglycone"];
Deprotection [label="Selective\nDeprotection"];
Glycosyl_Donor_2 [label="Protected\nRhamnose Donor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Step2 [label="Glycosylation 2\n(NIS/TfOH, -20°C)"];
Product [label="Diglycosylated\nAglycone"];

Aglycone -> Step1;
Glycosyl_Donor_1 -> Step1;
Step1 -> Intermediate_1;
Intermediate_1 -> Deprotection;
Deprotection -> Step2;
Glycosyl_Donor_2 -> Step2;
Step2 -> Product;

}

Caption: Proposed stereoselective glycosylation pathway.

Protocol 3: Synthesis and Attachment of the Side Chain

The unique glucosyloxybenzyl 2-isobutylmalate side chain requires a separate synthesis followed by coupling to the glycosylated aglycone.

Materials:

  • 2-isobutylmalic acid.

  • Protected 4-hydroxybenzyl alcohol.

  • Protected glucose derivative.

  • Coupling agents (e.g., DCC, EDC).

  • Anhydrous solvents.

Procedure:

  • Synthesis of Glucosyloxybenzyl Alcohol: Glycosylate a protected 4-hydroxybenzyl alcohol with a suitable protected glucose donor.

  • Synthesis of 2-Isobutylmalate Ester: Esterify 2-isobutylmalic acid with the synthesized glucosyloxybenzyl alcohol using a carbodiimide-mediated coupling.

  • Activation of the Malate (B86768) Side Chain: Activate the remaining carboxylic acid of the malate derivative for coupling with the glycosylated aglycone.

  • Coupling to Glycosylated Aglycone: Couple the activated side chain to a free hydroxyl group on one of the sugar residues of the glycosylated aglycone.

  • Final Deprotection: Remove all protecting groups to yield this compound.

Table 3: Hypothetical Quantitative Data for Side Chain Attachment

StepReactionReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Side Chain SynthesisVariousDCM/DMF0 to 252465 (multi-step)>95
2CouplingEDC, DMAPDCM0 to 251270>90
3Final DeprotectionPd/C, H₂; TBAFMeOH/THF25880>98
Protocol 4: Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized to explore their structure-activity relationships. Modifications can be made to the aglycone, the sugar moieties, or the side chain.

Example Derivatization: Acylation of a Sugar Hydroxyl Group

Materials:

  • Synthesized this compound.

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride).

  • Base (e.g., pyridine, triethylamine).

  • Anhydrous solvent (e.g., DCM, pyridine).

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent.

  • Add the base, followed by the dropwise addition of the acylating agent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or methanol.

  • Extract the product and purify by column chromatography or preparative HPLC.

Table 4: Hypothetical Quantitative Data for Derivatization

DerivativeModifying ReagentSolventYield (%)Purity (%)
Acetyl EsterAcetic AnhydridePyridine90>98
Benzoyl EsterBenzoyl ChlorideDCM/Et₃N85>98
Methyl EtherMeI, NaHDMF75>95

digraph "Derivatization_Pathway" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

GymnosideVII [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Acylation [label="Acylation\n(e.g., Ac₂O, Pyridine)"];
Alkylation [label="Alkylation\n(e.g., MeI, NaH)"];
Esterification [label="Esterification\n(e.g., Benzoyl Chloride)"];
Acetyl_Derivative [label="Acetyl Derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Methyl_Derivative [label="Methyl Ether\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Benzoyl_Derivative [label="Benzoyl Derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

GymnosideVII -> Acylation;
GymnosideVII -> Alkylation;
GymnosideVII -> Esterification;
Acylation -> Acetyl_Derivative;
Alkylation -> Methyl_Derivative;
Esterification -> Benzoyl_Derivative;

}

Caption: Potential derivatization pathways for this compound.

Conclusion

The synthesis of this compound and its derivatives represents a significant challenge in organic chemistry. The protocols and strategies outlined in these application notes provide a roadmap for researchers to approach the synthesis of these complex natural products. While a direct total synthesis has yet to be published, the methodologies established for the synthesis of other dammarane-type saponins offer valuable precedents. The successful synthesis of this compound and a library of its derivatives would be a landmark achievement, enabling detailed investigation of their therapeutic potential and providing essential tools for drug discovery and development. Further research into novel synthetic methodologies and protecting group strategies will be crucial in realizing this goal.

References

Application of Gymnoside VII in Immunological Research: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside VII is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from the tubers of the orchid Gymnadenia conopsea.[1] This plant has a history of use in traditional medicine for various ailments, and modern scientific investigations have begun to explore the pharmacological properties of its extracts and isolated constituents.[2][3] While research has indicated that extracts and various compounds from Gymnadenia conopsea possess immunomodulatory and anti-allergic properties, it is important to note that detailed immunological studies specifically on this compound are currently limited in publicly available scientific literature.[2][3] This document aims to provide a comprehensive overview of the potential immunological applications of this compound by examining the activities of its source plant and structurally related compounds.

Anti-Allergic Potential of Gymnadenia conopsea Compounds

Research into the methanolic extract of Gymnadenia conopsea tubers has shown anti-allergic effects in murine models of passive cutaneous anaphylaxis.[4] Further investigation into the constituents of this extract has identified several phenanthrenes and dihydrostilbenes as active compounds that inhibit the degranulation of mast cells.[4] Mast cell degranulation is a critical event in the allergic inflammatory cascade, releasing histamine (B1213489) and other mediators that lead to allergic symptoms. The inhibition of this process is a key target for anti-allergic drug development.

Quantitative Data on the Inhibition of Mast Cell Degranulation

While specific data for this compound is not available, a study on other constituents of Gymnadenia conopsea provides insight into the potential anti-allergic activity of compounds from this plant. The following table summarizes the inhibitory effects of various phenanthrenes and dihydrostilbenes on the antigen-induced release of β-hexosaminidase, a marker of degranulation, in RBL-2H3 cells.[4]

Compound NameCompound TypeConcentration (µM)Inhibition of β-hexosaminidase release (%)
Gymconopin BDihydrophenanthrene10065.5
4-methoxy-9,10-dihydrophenanthrene-2,7-diolDihydrophenanthrene10079.2
1-(4-hydroxybenzyl)-4-methoxyphenanthrene-2,7-diolPhenanthrene10099.4
1-(4-hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diolDihydrophenanthrene10097.5
Blestriarene APhenanthrene10098.9
Gymconopin DDihydrostilbene10087.8
Batatacin IIIDihydrostilbene10098.1
3'-O-methylbatatacin IIIDihydrostilbene10096.7
3,3'-dihydroxy-2-(4-hydroxybenzyl)-5-methoxybibenzylDihydrostilbene10098.6
3',5-dihydroxy-2-(4-hydroxybenzyl)-3-methoxybibenzylDihydrostilbene10097.4
3,3'-dihydroxy-2,6-bis(4-hydroxybenzyl)-5-methoxybibenzylDihydrostilbene10098.8

Experimental Protocols

The following is a generalized protocol for an in vitro anti-allergic assay based on the methodologies used to study compounds from Gymnadenia conopsea. This protocol can be adapted for the investigation of this compound.

Protocol: In Vitro Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release Assay)

1. Cell Culture:

  • Culture RBL-2H3 (rat basophilic leukemia) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Sensitization of RBL-2H3 Cells:

  • Seed RBL-2H3 cells into a 24-well plate at a density of 2 x 10⁵ cells/well.

  • Sensitize the cells by incubating them with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE for 24 hours.

3. Treatment with Test Compound:

  • After sensitization, wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl₂, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl₂, and 0.1% bovine serum albumin, pH 7.2).

  • Add 160 µL of Siraganian buffer to each well.

  • Add 20 µL of various concentrations of this compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) to the wells.

  • Incubate for 20 minutes at 37°C.

4. Antigen Challenge and Degranulation:

  • Induce degranulation by adding 20 µL of DNP-human serum albumin (HSA) antigen (final concentration 10 µg/mL) to each well.

  • Incubate for 20 minutes at 37°C.

  • As a negative control, add buffer instead of the antigen.

  • To measure the total β-hexosaminidase release, lyse untreated cells with 0.5% Triton X-100.

5. Measurement of β-Hexosaminidase Release:

  • Stop the reaction by transferring the plate onto ice.

  • Centrifuge the plate at 1500 rpm for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Stop the reaction by adding 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

  • Measure the absorbance at 405 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release using the following formula:

  • Calculate the percentage of inhibition by the test compound.

Visualizations

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

The following diagram illustrates the general signaling cascade initiated by allergen cross-linking of IgE on mast cells, leading to degranulation. This represents a potential target pathway for anti-allergic compounds.

MastCellDegranulation cluster_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI Binds to Lyn Lyn FceRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation LAT LAT Syk->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Granule_fusion Granule Fusion & Degranulation Ca_release->Granule_fusion PKC->Granule_fusion Mediators Histamine, Cytokines, Leukotrienes Granule_fusion->Mediators Release of

Caption: IgE-mediated mast cell degranulation pathway.

Experimental Workflow for Screening Anti-Allergic Compounds

This diagram outlines a typical workflow for identifying and characterizing potential anti-allergic compounds like this compound.

ScreeningWorkflow cluster_workflow Anti-Allergic Compound Screening Workflow Start Isolation of this compound from Gymnadenia conopsea InVitro In Vitro Screening (e.g., β-Hexosaminidase Assay) Start->InVitro DoseResponse Dose-Response & IC₅₀ Determination InVitro->DoseResponse Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) DoseResponse->Mechanism InVivo In Vivo Models (e.g., Passive Cutaneous Anaphylaxis) Mechanism->InVivo Toxicity Toxicology Studies InVivo->Toxicity Lead Lead Compound for Drug Development Toxicity->Lead

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Gymnoside VII for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Gymnoside VII in preparation for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer for an in vitro experiment. What are the initial steps I should take?

A1: Low aqueous solubility is a common issue with complex natural products like this compound, a saponin (B1150181) glycoside. The first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices. This stock can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your assay results (typically <0.5% v/v). Always include a vehicle control in your experiments with the same final concentration of the organic solvent.

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A2: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous medium. To address this, you can try the following:

  • Decrease the final concentration of this compound.

  • Increase the percentage of the organic co-solvent if your experimental system can tolerate it, but be mindful of potential toxicity.

  • Utilize a solubility enhancement technique, such as complexation with cyclodextrins or formulation into nanoparticles. These methods can encapsulate the hydrophobic molecule, improving its dispersibility in aqueous solutions.[1]

Q3: I am observing cellular toxicity in my assay that does not seem to be dose-dependent with this compound. What could be the cause?

A3: The observed toxicity might be due to the organic solvent (e.g., DMSO) used to dissolve the compound, rather than the compound itself. It is also possible that the compound has precipitated at higher concentrations, leading to a plateau in the effective concentration. To troubleshoot this:

  • Always include a vehicle control with the highest concentration of the solvent used to assess its baseline toxicity.

  • Visually inspect your assay plates (e.g., under a microscope) for any signs of compound precipitation.

  • Consider using a less toxic solvent or a solubility-enhancing formulation that reduces the amount of organic solvent required.

Q4: What are the most common methods to improve the aqueous solubility of saponins (B1172615) like this compound for in vitro studies?

A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds.[2] For saponins, common and effective methods include:

  • Co-solvency: Using a water-miscible organic solvent like DMSO or ethanol.

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to encapsulate the hydrophobic molecule.[1][2]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[3][4]

  • Liposomal Formulations: Encapsulating the compound within lipid vesicles.[2][4]

Solubility Enhancement Strategies: A Comparative Overview

StrategyMechanismAdvantagesDisadvantages
Co-solvency Increases solubility by reducing the polarity of the aqueous solvent.Simple and quick to prepare.Potential for solvent toxicity in cell-based assays; risk of precipitation upon dilution.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin cavity, presenting a hydrophilic exterior.[1][2]Can significantly increase solubility; low toxicity of common cyclodextrins.Complexation efficiency varies; may alter compound-protein binding interactions.
Nanosuspensions Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3]High drug loading is possible; applicable to many poorly soluble compounds.Can be prone to aggregation over time; requires specialized equipment (e.g., high-pressure homogenizer).
Liposomal Formulation Encapsulates the drug within a lipid bilayer vesicle.[4]Can improve cellular uptake; protects the drug from degradation.More complex preparation; potential for low encapsulation efficiency.

Experimental Protocols

Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a method to improve the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD, a commonly used cyclodextrin with high water solubility and low toxicity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer

Methodology:

  • Prepare the HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Complexation: Vigorously mix the suspension using a vortex mixer for 2-3 minutes, followed by stirring on a magnetic stirrer at room temperature for 24-48 hours, protected from light.

  • Equilibration and Separation: After stirring, allow the suspension to equilibrate for a few hours. Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the un-dissolved this compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining insoluble particles.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will be your stock solution for in vitro assays.

Protocol 2: Preparation of a this compound Nanosuspension

This protocol outlines the preparation of a nanosuspension to improve the aqueous dispersibility of this compound. This method utilizes high-pressure homogenization to reduce particle size.

Materials:

  • This compound

  • Stabilizer/Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

  • High-speed mechanical stirrer

  • High-pressure homogenizer

Methodology:

  • Preparation of Pre-suspension: Disperse the this compound powder in an aqueous solution containing the dissolved stabilizer (e.g., 0.5-2% w/v). Stir the mixture at high speed using a mechanical stirrer to form a coarse suspension.[4]

  • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer. The key parameters to optimize are the homogenization pressure and the number of cycles. Increased pressure and more cycles generally lead to a smaller particle size.[4]

  • Characterization:

    • Measure the average particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Evaluate the dissolution rate of the nanosuspension compared to the crude drug powder.

Visualizations

G cluster_start Start: Poor Solubility of this compound cluster_troubleshooting Initial Troubleshooting cluster_advanced Advanced Solubilization Methods cluster_end Final Solution for Assay start This compound powder in aqueous buffer shows precipitation stock Prepare stock in 100% DMSO or Ethanol start->stock dilute Dilute stock into aqueous buffer (<0.5% solvent) stock->dilute check Precipitation still occurs? dilute->check method_choice Select Enhancement Method check->method_choice Yes assay Use clear, stable This compound solution for in vitro assay check->assay No cd Cyclodextrin Complexation method_choice->cd nano Nanosuspension Formulation method_choice->nano lipo Liposome Encapsulation method_choice->lipo cd->assay nano->assay lipo->assay

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_materials Materials cluster_procedure Procedure cluster_output Output gym This compound add_gym 2. Add excess this compound gym->add_gym hpbcd HP-β-CD prep_cd 1. Prepare HP-β-CD solution hpbcd->prep_cd buffer Aqueous Buffer buffer->prep_cd prep_cd->add_gym mix 3. Stir for 24-48h add_gym->mix separate 4. Centrifuge to pellet undissolved compound mix->separate filter 5. Filter supernatant (0.22 µm) separate->filter output Clear, aqueous stock solution of this compound-CD complex filter->output

Caption: Experimental workflow for cyclodextrin complexation of this compound.

References

Technical Support Center: Analysis of Gymnoside VII by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Gymnoside VII.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2][4]

Q2: I am observing low and inconsistent signal intensity for this compound in my plasma samples. Could this be due to matrix effects?

A2: Yes, a low and variable signal for your analyte is a primary indicator of matrix effects, most commonly ion suppression.[5] Endogenous components from the plasma, such as phospholipids, are known to co-elute with analytes and interfere with their ionization, causing a suppressed and inconsistent signal.[6][7] This can negatively affect the reliability and sensitivity of your assay.[5]

Q3: How can I confirm that matrix effects are the cause of the issues in my this compound analysis?

A3: A standard method to quantitatively assess matrix effects is the post-extraction spike experiment.[6][8] This involves comparing the peak area of this compound in a clean, neat solution to the peak area of this compound spiked into an extracted blank matrix sample.[5] A significant difference between these two signals indicates the presence of ion suppression or enhancement.[5] Another qualitative method is the post-column infusion technique, which helps identify the regions in the chromatogram where matrix effects are most pronounced.[5][9]

Q4: Are there different types of sample preparation techniques that can help minimize matrix effects?

A4: Absolutely. The choice of sample preparation is one of the most effective ways to mitigate matrix effects.[1][6] The three most common techniques are:

  • Protein Precipitation (PPT): A fast and simple method, but often the least effective at removing interfering components, especially phospholipids.[10][11]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract compared to PPT by partitioning the analyte into a solvent immiscible with the sample matrix.[6][10]

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing matrix components, resulting in the cleanest extracts and the least matrix effects.[1][11]

Troubleshooting Guide

Problem 1: My calibration curve for this compound in the biological matrix is non-linear and has poor reproducibility.

  • Question: What are the likely causes and how can I address this?

  • Answer: This is a classic sign of significant and variable matrix effects. The co-eluting matrix components are likely interfering with the ionization of this compound differently at various concentration levels.

    • Recommended Action:

      • Evaluate Your Sample Preparation: If you are using Protein Precipitation (PPT), consider switching to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to obtain a cleaner sample extract.[10][11]

      • Optimize Chromatography: Modify your LC method to improve the separation of this compound from the interfering matrix components.[1] This could involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[1]

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte, thus ensuring accurate quantification.[1][12]

Problem 2: I have high background noise in my chromatograms, making it difficult to accurately integrate the peak for this compound.

  • Question: What could be causing this high background, and what are the steps to reduce it?

  • Answer: High background noise is often due to contamination from the sample matrix, solvents, or the LC-MS system itself.[13]

    • Recommended Action:

      • Improve Sample Cleanup: As a first step, enhance your sample preparation procedure. SPE is particularly effective at removing a broad range of interfering compounds.[11]

      • Check Solvent and Reagent Quality: Ensure you are using high-purity, LC-MS grade solvents and reagents to minimize contamination.[13]

      • System Cleaning: If the issue persists, perform a thorough cleaning of the LC system and the mass spectrometer's ion source to remove any accumulated contaminants.

Problem 3: My this compound recovery is inconsistent across different sample lots.

  • Question: Why is the recovery varying, and how can I achieve more consistent results?

  • Answer: Inconsistent recovery is often linked to variability in the matrix composition between different lots of biological samples.

    • Recommended Action:

      • Matrix Effect Assessment Across Lots: Perform the post-extraction spike experiment using at least six different lots of the blank biological matrix to assess the variability of the matrix effect.

      • Robust Sample Preparation: Develop a more robust sample preparation method that is less susceptible to variations in the matrix. Mixed-mode SPE can be particularly effective in this regard.[10]

      • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in a pooled matrix that is representative of the study samples to compensate for the matrix effect.[1]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, as indicated by the matrix factor. A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]

Sample Preparation MethodAverage Matrix FactorEffectiveness in Reducing Matrix EffectsReference
Protein Precipitation (PPT)0.30Low[11]
Liquid-Liquid Extraction (LLE)0.80Medium[11]
Solid-Phase Extraction (SPE)0.99High[11]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol details the steps to quantitatively determine the extent of matrix effects on the analysis of this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from a drug-naive subject) and perform the complete extraction procedure. In the final step, spike the extracted blank matrix with this compound to the same concentration as in Set A.

    • Set C (Pre-extraction Spike): Spike the blank matrix with this compound at the same concentration as in Set A before starting the extraction procedure. This set is used to determine the recovery.

  • LC-MS/MS Analysis:

    • Inject and analyze a minimum of three replicates of each set of samples using your established LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean peak area for this compound in each set.

    • Calculate the Matrix Factor (MF):

      • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Calculate the Recovery (RE):

      • RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] x 100

    • Calculate the Process Efficiency (PE):

      • PE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set A)] x 100

  • Interpretation of Results:

    • Matrix Factor (MF):

      • MF = 1: No matrix effect

      • MF < 1: Ion suppression

      • MF > 1: Ion enhancement

    • A CV (%) of the matrix factor across multiple lots of matrix of ≤15% is generally considered acceptable.

Visualizations

experimental_workflow Experimental Workflow for Matrix Effect Assessment cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Neat Solution (this compound in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + this compound) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + this compound -> Extract) C->LCMS Data Peak Area Measurement LCMS->Data Calc Calculate Matrix Factor, Recovery, & Process Efficiency Data->Calc Result Assess Impact of Matrix Effects Calc->Result

Caption: Workflow for assessing matrix effects.

troubleshooting_matrix_effects Troubleshooting Logic for Matrix Effects cluster_solutions Mitigation Strategies start Inconsistent/Inaccurate This compound Results q1 Perform Post-Extraction Spike Experiment start->q1 a1_yes Significant Matrix Effect (MF < 0.8 or > 1.2) q1->a1_yes Yes a1_no No Significant Matrix Effect (0.8 <= MF <= 1.2) q1->a1_no No opt_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) a1_yes->opt_sample_prep opt_chrom Optimize Chromatography a1_yes->opt_chrom use_is Use Stable Isotope-Labeled Internal Standard a1_yes->use_is other_issues Investigate Other Issues: - Instrument Performance - Standard Preparation - Sample Integrity a1_no->other_issues

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimizing Cell Permeability of Gymnoside VII

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low cell permeability of Gymnoside VII in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a glycosyloxybenzyl 2-isobutyl malate, a type of saponin (B1150181) compound isolated from the tubers of Gymnadenia conopsea.[1][2] It is investigated for various pharmacological activities, including potential anti-allergy and anti-cancer effects.[1][3] Like other gypenosides, its mechanism of action in cancer cells may involve the induction of apoptosis through signaling pathways like PI3K/Akt/mTOR.[4][5]

Q2: Why am I observing low or inconsistent activity of this compound in my cell-based assays?

A2: The most likely cause is poor cell permeability. This is a common issue for many natural compounds, especially saponins.[6] Several physicochemical properties of this compound contribute to this challenge:

  • High Molecular Weight: this compound has a molecular weight of 1061.04 g/mol .[2] Molecules over 500 g/mol often struggle to passively diffuse across the cell membrane.[7]

  • High Polarity: The presence of multiple sugar moieties increases the compound's polar surface area, which can hinder its ability to cross the lipophilic cell membrane.[7]

  • Active Efflux: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, lowering its intracellular concentration.[6][7]

Q3: How can I confirm that low cell permeability is the root cause of my experimental issues?

A3: A tiered approach using in vitro permeability assays is recommended to quantify the permeability of this compound.[6] The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Assay Principle Information Gained Complexity
PAMPA Measures passive diffusion across an artificial lipid membrane.[7]Intrinsic ability of the compound to cross a lipid bilayer without the influence of transporters.[6]Low (High-throughput)
Caco-2 Assay Uses a monolayer of Caco-2 cells, mimicking the intestinal epithelium.[6]Apparent permeability (Papp), involvement of active transport, and identification of active efflux (by comparing transport from apical-to-basolateral vs. basolateral-to-apical).[7]High (Cell-based)

Q4: What are the main strategies to improve the cellular uptake of this compound?

A4: There are three primary strategies to overcome poor cell permeability:

  • Transient Permeabilization: Using chemical agents to temporarily and reversibly create pores in the cell membrane.[8]

  • Inhibition of Efflux Pumps: Co-administering this compound with an inhibitor of efflux pumps if it is identified as a substrate.[7]

  • Formulation with Delivery Systems: Encapsulating this compound in a nanocarrier to facilitate its entry into the cell.[9][10]

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound.

Problem Possible Cause Recommended Solution
No observable biological effect at expected concentrations. Poor Cell Permeability: Insufficient intracellular concentration of this compound.1. Increase Concentration: Perform a dose-response experiment to see if a biological effect is observed at higher concentrations. Be mindful of solubility limits and potential off-target effects. 2. Use a Permeabilizing Agent: Co-incubate with a low, non-toxic concentration of a permeabilizing agent like DMSO or saponin (see Protocol 3).[11][12] 3. Employ a Drug Delivery System: Formulate this compound into liposomes or nanostructured lipid carriers (NLCs) to enhance uptake.[13][14]
High variability between experimental replicates. Compound Instability or Precipitation: this compound may be unstable or precipitating out of the cell culture medium over the course of the experiment.[15]1. Check Stability: Use analytical methods like HPLC to assess the stability of this compound in your specific cell culture medium over time.[16] 2. Confirm Solubility: Visually inspect the media for precipitation. Determine the maximum soluble concentration in your assay buffer. 3. Use a Carrier/Solubilizer: Saponins can act as natural surfactants; consider if the formulation can be optimized to improve solubility.[9][17]
Cell death observed even in control groups treated with enhancement agents. Cytotoxicity of the Permeabilizing Agent or Delivery Vehicle: The concentration of the agent (e.g., DMSO, saponin) or components of the nanocarrier are toxic to the cells.1. Perform a Cytotoxicity Assay: Determine the maximum non-toxic concentration of your permeabilizing agent or delivery vehicle using an MTT or similar cell viability assay (see Protocol 4).[18] 2. Optimize Concentration: Use the lowest effective concentration of the enhancement agent that improves this compound uptake without causing significant cell death.
Permeability enhancement strategy is ineffective. Incorrect Mechanism Targeted: The chosen strategy may not address the primary barrier (e.g., using an efflux pump inhibitor when the main problem is poor passive diffusion).1. Systematic Assessment: Use the workflow diagram below. Start with a PAMPA assay to assess passive permeability.[6] If permeability is low, focus on delivery systems. If it's high, investigate efflux using a Caco-2 assay with and without inhibitors.[7]

Troubleshooting Workflow

G Troubleshooting Workflow for Low Bioactivity cluster_0 Initial Observation cluster_1 Problem Assessment start Low or Inconsistent Bioactivity of this compound pampa Perform PAMPA Assay to Assess Passive Diffusion start->pampa Primary biological assessment stability Check Compound Stability & Solubility in Media start->stability First, rule out physicochemical issues caco2 Perform Caco-2 Assay (Bidirectional) pampa->caco2 If passive permeability is moderate to high low_passive Result: Low Passive Permeability pampa->low_passive high_efflux Result: High Efflux Ratio (Papp B-A / Papp A-B > 2) caco2->high_efflux degradation Result: Compound is Unstable or Precipitates stability->degradation strategy_dds Strategy: Use Drug Delivery System (Liposomes, NLCs) or Transient Permeabilization low_passive->strategy_dds strategy_efflux Strategy: Co-administer with Efflux Pump Inhibitor (e.g., Verapamil) high_efflux->strategy_efflux strategy_media Strategy: Optimize Media/ Buffer Formulation degradation->strategy_media

Caption: Workflow for diagnosing and solving low bioactivity of this compound.

Proposed Signaling Pathway for Gypenosides

G Proposed Mechanism of Gypenoside-Induced Apoptosis cluster_0 Cell Exterior cluster_1 Cytoplasm & Organelles gyp This compound / Gypenosides er Endoplasmic Reticulum (ER) gyp->er Interacts with cell membrane pi3k PI3K/Akt/mTOR Pathway gyp->pi3k Inhibits Pathway ca_release Ca2+ Release (ER Stress) er->ca_release mito Mitochondrion bax Bax activation mito->bax apoptosis Apoptosis pi3k->apoptosis Inhibition promotes apoptosis ca_overload Cytosolic Ca2+ Overload ca_release->ca_overload ca_overload->mito Triggers bax->apoptosis

Caption: Proposed signaling pathways for gypenoside-induced apoptosis in cancer cells.[5][19]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across a lipid-coated artificial membrane.[7]

  • Materials:

    • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF) (Donor plate)

    • 96-well acceptor plates (low-binding)

    • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • This compound stock solution

    • LC-MS/MS for quantification

  • Methodology:

    • Prepare Lipid Membrane: Add 5 µL of the phospholipid solution to each well of the donor plate filter. Let the solvent evaporate for at least 5 minutes.

    • Prepare Solutions: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 10 µM).

    • Assay Setup: Add 150 µL of the this compound solution to each well of the donor plate. Add 300 µL of fresh PBS to each well of the acceptor plate.

    • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution. Incubate for 5 to 18 hours at room temperature with gentle shaking.

    • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated LC-MS/MS method.

    • Calculate Permeability (Pe): The effective permeability is calculated using established equations that account for the concentration in donor and acceptor wells, incubation time, and membrane area.[7]

Protocol 2: Caco-2 Permeability Assay

This assay assesses both passive and active transport across a human colon carcinoma cell monolayer.[6]

  • Materials:

    • Caco-2 cells

    • 24-well Transwell plates (e.g., Corning Costar)

    • Cell culture medium (e.g., DMEM with 10% FBS, NEAA)

    • Hanks' Balanced Salt Solution (HBSS)

    • This compound stock solution

    • LC-MS/MS for quantification

  • Methodology:

    • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Differentiation: Culture the cells for 18-21 days until they form a differentiated, confluent monolayer. Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Apical to Basolateral (A-B) Permeability:

      • Wash the monolayer with pre-warmed HBSS.

      • Add this compound dosing solution to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

      • Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh HBSS.

    • Basolateral to Apical (B-A) Permeability (for Efflux):

      • Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

    • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate Papp for both A-B and B-A directions. The efflux ratio is Papp(B-A) / Papp(A-B). A ratio greater than 2 suggests the compound is a substrate of active efflux transporters.[7]

Protocol 3: Transient Cell Permeabilization with Saponin

This protocol provides a method for temporarily increasing membrane permeability to facilitate this compound entry.[20][21]

  • Materials:

    • Cells seeded in appropriate plates for your bioassay

    • This compound

    • High-purity saponin (e.g., from Quillaja bark)

    • Assay buffer or cell culture medium

  • Methodology:

    • Determine Non-Toxic Saponin Concentration: First, perform a dose-response curve with saponin alone on your cells to find the highest concentration that does not significantly impact cell viability over your experimental timeframe (see Protocol 4). This is typically in the low µg/mL range.

    • Co-incubation: Prepare your this compound working solution in a medium containing the pre-determined non-toxic concentration of saponin.

    • Treatment: Remove the existing medium from your cells and replace it with the this compound/saponin medium.

    • Incubation: Incubate for the desired duration of your bioassay. Saponin must remain present throughout the experiment to maintain permeability.[12]

    • Assay Readout: Proceed with your standard bioassay protocol to measure the biological effect of this compound.

Protocol 4: MTT Cell Viability Assay

This assay is used to assess the cytotoxicity of this compound or any permeability-enhancing agents.[18]

  • Materials:

    • Cells seeded in a 96-well plate

    • Test compound (e.g., Saponin, this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat cells with a range of concentrations of the test compound for the desired time (e.g., 24, 48 hours). Include untreated cells as a negative control.

    • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read Absorbance: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

    • Calculate Viability: Express the absorbance of treated cells as a percentage of the absorbance of untreated control cells to determine cell viability.

References

Validation & Comparative

A Comparative Analysis of the Anti-Allergic Efficacy of Gymnoside VII and Standard Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allergic diseases represent a significant global health challenge, driving continuous research into novel therapeutic agents. Standard antihistamines, primarily H1 receptor antagonists, are the cornerstone of symptomatic treatment. This guide provides a comparative analysis of the anti-allergic efficacy of Gymnoside VII, a natural glycosyloxybenzyl 2-isobutyl malate (B86768) compound, and standard second-generation antihistamines.

Important Note on this compound Data: Direct experimental data on the anti-allergic properties of this compound is currently limited in publicly available literature. Therefore, this comparison utilizes data from closely related ginsenoside compounds, namely Ginsenoside Rh1, Rh2, and Re , as proxies to infer the potential efficacy of this compound. This approach is based on the structural and functional similarities within this class of compounds. All data derived from these proxy compounds will be clearly indicated.

Introduction to Anti-Allergic Mechanisms

Standard Antihistamines

Second-generation antihistamines, such as Cetirizine, Loratadine, and Fexofenadine (B15129), are inverse agonists or neutral antagonists of the histamine (B1213489) H1 receptor.[1] During an allergic reaction, mast cells and basophils release histamine, which binds to H1 receptors on various cells, leading to symptoms like itching, sneezing, and vasodilation.[2] By blocking this interaction, antihistamines effectively alleviate these symptoms.[2] Some second-generation antihistamines have also been shown to possess secondary anti-inflammatory properties, including the inhibition of inflammatory mediator release from mast cells at higher concentrations.[3][4][5]

This compound and Related Ginsenosides (B1230088)

This compound is a natural compound isolated from Gymnadenia conopsea.[6][7] While direct studies are sparse, related ginsenosides have demonstrated potent anti-allergic and anti-inflammatory effects.[8][9] Their proposed mechanism extends beyond simple receptor antagonism and involves the stabilization of mast cell membranes, inhibition of the release of histamine and other pre-formed mediators, and modulation of pro-inflammatory cytokine production through interference with key signaling pathways like NF-κB and MAPKs.[9][10][11]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the anti-allergic effects of this compound's proxy compounds and standard antihistamines.

Table 1: Inhibition of Mast Cell Degranulation and Histamine Release
CompoundAssayCell TypeStimulusConcentration% Inhibition / IC50Reference
Ginsenoside Rh2 (Proxy) β-hexosaminidase releaseRBL-2H3 cellsIgE + Antigen0.1 mMIC50: 0.1 mM [12]
Ginsenoside Re (Proxy) Histamine releaseHMC-1 cellsCompound 48/8030 µM79.0 ± 1.2% [13]
Loratadine Histamine releaseHuman Basophilsanti-IgE30 µMIC50: 30 µM [12]
Loratadine Histamine releaseHuman BasophilsCa2+ ionophore A2318724 µMIC50: 24 µM [12]
Cetirizine DegranulationRat Peritoneal Mast CellsCompound 48/801 mMAlmost complete suppression [14]
Fexofenadine Histamine release---Inhibits histamine release[15]
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
CompoundCytokine(s) InhibitedCell TypeStimulusConcentration% InhibitionReference
Ginsenoside Rh1 (Proxy) TNF-α, IL-1β, MCP-1A549 cellsPMA-Significant suppression[11]
Ginsenoside Rh2 (Proxy) TNF-α, IL-4, IL-8, IL-1βRBL-2H3 cellsIgE-sensitized-Dose-dependent reduction[10]
Ginsenoside Rg3 (Proxy) IL-4, TNF-α, EotaxinHuman asthmatic airway epithelial tissues--Significant reduction[4]
Loratadine IL-6, IL-8HMC-1 cellsPMA + Ca2+ ionophore10⁻⁹ MUp to 50%[16][17]
Loratadine TNF-α, IL-1β, IL-6RAW264.7 cellsLPS-Significant reduction[4]
Cetirizine TNF-α, IL-6, IL-8HMC-1 cellsPMA + Ca2+ ionophore10⁻⁹ MDose-dependent inhibition[5][17]
Fexofenadine TNF-α, VEGF, KCMurine Mast CellsAntigen200 ng/mlSignificant suppression[18]

Signaling Pathways and Mechanisms of Action

Standard Antihistamines

The primary mechanism of action for standard antihistamines is the competitive antagonism of the H1 histamine receptor. This prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms. Some second-generation antihistamines can also exert anti-inflammatory effects by inhibiting the NF-κB pathway.[4]

antihistamine_pathway Allergen Allergen IgE IgE Allergen->IgE binds to MastCell Mast Cell IgE->MastCell activates Histamine Histamine Release MastCell->Histamine Cytokines Inflammatory Cytokines MastCell->Cytokines H1R H1 Receptor Histamine->H1R binds to Symptoms Allergic Symptoms (itching, sneezing, vasodilation) H1R->Symptoms leads to Antihistamine Standard Antihistamine Antihistamine->H1R BLOCKS NFkB NF-κB Pathway Antihistamine->NFkB INHIBITS (some) NFkB->Cytokines promotes

Figure 1. Mechanism of action of standard antihistamines.

This compound (Inferred from Ginsenoside Proxies)

The anti-allergic mechanism of ginsenosides appears to be multi-faceted. They are proposed to stabilize mast cell membranes, thereby inhibiting degranulation and the release of histamine and other mediators. Furthermore, they have been shown to suppress the activation of key inflammatory signaling pathways, including NF-κB and MAPKs, leading to a reduction in the production of pro-inflammatory cytokines.[8][10]

gymnoside_pathway Allergen Allergen IgE IgE Allergen->IgE binds to MastCell Mast Cell IgE->MastCell activates Degranulation Degranulation (Histamine Release) MastCell->Degranulation Signaling Intracellular Signaling MastCell->Signaling NFkB NF-κB Pathway Signaling->NFkB MAPK MAPK Pathway Signaling->MAPK Cytokines Inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines Gymnoside This compound (Proxy: Ginsenosides) Gymnoside->MastCell STABILIZES Gymnoside->NFkB INHIBITS Gymnoside->MAPK INHIBITS

Figure 2. Proposed mechanism of action for this compound.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate anti-allergic efficacy.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

  • Cell Culture: Culture mast cells (e.g., RBL-2H3 cell line) in appropriate media.

  • Sensitization: Sensitize the cells with anti-DNP IgE overnight.

  • Treatment: Wash the cells and pre-incubate with various concentrations of the test compound (e.g., this compound proxy or antihistamine) for 1-2 hours.

  • Stimulation: Induce degranulation by adding an antigen (e.g., DNP-HSA).

  • Quantification: After incubation, centrifuge the plate and collect the supernatant. Measure the β-hexosaminidase activity in the supernatant and cell lysate using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Calculation: The percentage of β-hexosaminidase release is calculated as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

Histamine Release Assay

This assay measures the amount of histamine released from mast cells or basophils upon stimulation.

  • Cell Preparation: Isolate primary mast cells (e.g., rat peritoneal mast cells) or use a suitable cell line (e.g., HMC-1).

  • Treatment: Pre-incubate the cells with the test compound at various concentrations.

  • Stimulation: Induce histamine release with a secretagogue (e.g., compound 48/80, anti-IgE, or a calcium ionophore).[19]

  • Sample Collection: After a defined incubation period, stop the reaction by placing the cells on ice and centrifuge to pellet the cells.

  • Quantification: Measure the histamine concentration in the supernatant using a competitive ELISA kit or a fluorometric method.

  • Analysis: Calculate the percentage of histamine release relative to a positive control (e.g., total cell lysis) and determine the inhibitory effect of the test compound.

Cytokine Production Assay

This assay quantifies the production and secretion of pro-inflammatory cytokines from immune cells.

  • Cell Culture: Culture appropriate cells (e.g., macrophages like RAW264.7, or mast cell lines) in 24-well plates.

  • Treatment and Stimulation: Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., Lipopolysaccharide (LPS) or PMA + calcium ionophore).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in the treated groups to the stimulated, untreated control group to determine the percentage of inhibition.

experimental_workflow Start Start: In Vitro Anti-Allergic Efficacy Testing CellCulture Cell Culture (Mast Cells, Basophils, Macrophages) Start->CellCulture Treatment Treatment with Test Compound (this compound or Antihistamine) CellCulture->Treatment Stimulation Stimulation with Allergen/Secretagogue Treatment->Stimulation Assay1 Mast Cell Degranulation (β-Hexosaminidase Assay) Stimulation->Assay1 Assay2 Histamine Release (ELISA/Fluorometry) Stimulation->Assay2 Assay3 Cytokine Production (ELISA) Stimulation->Assay3 DataAnalysis Data Analysis and Comparison Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis

Figure 3. General experimental workflow for evaluating anti-allergic compounds.

Conclusion and Future Directions

Standard second-generation antihistamines are effective in managing allergic symptoms primarily through H1 receptor blockade. The available data on ginsenosides, used here as proxies for this compound, suggest a broader mechanism of action that includes mast cell stabilization and inhibition of inflammatory cytokine production via modulation of intracellular signaling pathways.

While the proxy data indicates that this compound may offer a multi-faceted approach to allergy treatment, direct comparative studies with standard antihistamines are crucial to validate these findings. Future research should focus on:

  • Direct Efficacy Studies: Conducting head-to-head in vitro and in vivo studies comparing this compound with a panel of standard antihistamines.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound in mast cells and other immune cells.

  • In Vivo Models: Evaluating the efficacy of this compound in animal models of allergic rhinitis, asthma, and atopic dermatitis.

Such studies will be instrumental in determining the therapeutic potential of this compound as a novel anti-allergic agent.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Gymnoside VII

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Gymnoside VII, a key bioactive compound. The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and active pharmaceutical ingredients. The methodologies and data are based on established analytical practices for similar compounds, providing a robust framework for method selection and validation.

Introduction

This compound is a triterpenoid (B12794562) saponin (B1150181) with significant pharmacological potential. Accurate and reliable quantification of this compound in various matrices is crucial for research, quality control, and pharmacokinetic studies. Both HPLC-UV and LC-MS/MS are powerful analytical techniques widely used for the quantification of such molecules. However, they differ significantly in terms of their selectivity, sensitivity, and complexity. This guide outlines a cross-validation approach to objectively compare the performance of these two methods, adhering to the principles of the International Council for Harmonisation (ICH) guidelines on the validation of analytical procedures.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS are presented below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

A generic sample preparation protocol suitable for both methods is as follows:

  • Extraction: Accurately weigh the sample (e.g., plant material, biological fluid) and extract with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or maceration.

  • Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

  • Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase for analysis. Filter the final solution through a 0.22 µm syringe filter.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be performed at a lower wavelength, such as 203 nm.

  • Injection Volume: 10 µL.

  • Quantification: External standard calibration curve of this compound.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution similar to the HPLC method, using water and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI in either positive or negative ion mode, to be optimized for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard (IS).

  • Injection Volume: 5 µL.

  • Quantification: Internal standard calibration curve of this compound.

Data Presentation: Comparison of Validation Parameters

The performance of the HPLC-UV and LC-MS/MS methods for the quantification of this compound is summarized in the table below. The values are representative and based on typical performance characteristics observed for similar compounds.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.05 ng/mL
Limit of Quantification (LOQ) ~ 1 µg/mL~ 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Specificity Moderate (potential for co-eluting interferences)High (based on specific mass transitions)
Robustness Generally robust to minor changes in mobile phase composition and flow rate.Robust, but sensitive to matrix effects.

Mandatory Visualization

The following diagram illustrates the workflow for the cross-validation of the HPLC and LC-MS/MS methods.

CrossValidationWorkflow cluster_cross_validation Cross-Validation cluster_conclusion Conclusion HPLC_Dev HPLC-UV Method Development & Validation Sample_Prep Prepare a Set of Identical Samples HPLC_Analysis Analyze Samples by HPLC-UV LCMS_Dev LC-MS/MS Method Development & Validation LCMS_Analysis Analyze Samples by LC-MS/MS Data_Comparison Compare Quantitative Results HPLC_Analysis->Data_Comparison LCMS_Analysis->Data_Comparison Performance_Eval Evaluate Method Performance (Accuracy, Precision, Sensitivity) Data_Comparison->Performance_Eval Method_Selection Select Optimal Method for Intended Application Performance_Eval->Method_Selection

Workflow for the cross-validation of HPLC and LC-MS/MS methods.

Discussion and Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound reveals distinct advantages and limitations for each technique.

HPLC-UV is a robust and widely accessible technique. It offers good linearity, accuracy, and precision for quantifying this compound at the microgram per milliliter level. However, its primary limitation is its moderate specificity. In complex matrices, co-eluting impurities can interfere with the analyte peak, leading to inaccurate quantification. The sensitivity of UV detection for compounds lacking a strong chromophore, such as this compound, is also limited.

LC-MS/MS , on the other hand, provides superior sensitivity and specificity.[6][7][8][9] The use of MRM allows for the highly selective detection of this compound, even in the presence of complex matrix components. This results in a significantly lower limit of quantification, making it the method of choice for applications requiring trace-level analysis, such as pharmacokinetic studies. While highly sensitive, LC-MS/MS can be susceptible to matrix effects, which may impact ionization efficiency and require careful method development and validation.

References

Gymnoside VII: A Novel Contender in the Quest for Anti-Allergy Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of allergy research, the quest for novel, effective, and safe therapeutic compounds is a perpetual endeavor. Emerging from the realm of natural products, Gymnoside VII, a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from the tubers of Gymnadenia conopsea, has been identified as a promising candidate for its anti-allergic properties. This guide provides an in-depth, data-driven comparison of the in vivo validation of the anti-allergic potential of compounds from Gymnadenia conopsea against established alternative treatments, offering valuable insights for researchers, scientists, and drug development professionals.

While in vivo data on the purified this compound is not yet available in the public domain, initial studies on the methanolic extract of Gymnadenia conopsea have demonstrated significant anti-allergic effects in a mouse model of passive cutaneous anaphylaxis (PCA)[1]. This finding has spurred further investigation into the individual constituents of the plant, including this compound, to elucidate their specific contributions to the observed anti-allergic activity.

Comparative In Vivo Performance

To provide a comprehensive benchmark, this guide compares the efficacy of commonly used anti-allergy medications in established preclinical models of allergic reaction: the Passive Cutaneous Anaphylaxis (PCA) model and the Ovalbumin (OVA)-Induced Systemic Anaphylaxis model. These models are instrumental in evaluating the potential of new compounds to inhibit the physiological manifestations of allergic responses.

Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a widely used in vivo assay to screen for compounds that can inhibit IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability, a hallmark of type I hypersensitivity reactions.

Table 1: Comparison of Anti-Allergic Compounds in the Passive Cutaneous Anaphylaxis (PCA) Model

CompoundAnimal ModelDosageRoute of AdministrationInhibition of Vascular Permeability (%)Reference
Gymnadenia conopsea Extract MouseNot SpecifiedNot SpecifiedDemonstrated anti-allergic effect[1]
Cetirizine Mouse50 mg/kgOralSignificant inhibition (quantitative data not specified)
Dexamethasone RatNot SpecifiedOral (6h prior to challenge)Significantly reduced PCA reaction
Ginsenoside Rh1 Mouse25 mg/kgNot Specified87%[2]
Disodium Cromoglycate Mouse25 mg/kgNot Specified31%[2]

Note: Data for this compound is from the whole plant extract. Quantitative data for some compounds were not available in the cited sources.

Ovalbumin (OVA)-Induced Systemic Anaphylaxis Model

The OVA-induced systemic anaphylaxis model mimics a severe, whole-body allergic reaction. Key parameters measured include changes in core body temperature and levels of inflammatory mediators.

Table 2: Comparison of Anti-Allergic Compounds in the Ovalbumin (OVA)-Induced Systemic Anaphylaxis Model

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
Budesonide Mouse350 µg/kg/dayIntranasalAttenuated allergen-induced eosinophilia in bone marrow, peripheral blood, and airways.
Dexamethasone MouseNot SpecifiedNot SpecifiedSuppressed IgE antibody response.
Curcumin Mouse1 mg/kgIntraperitonealInhibited airway inflammation and remodeling.
Mogroside V MouseNot SpecifiedNot SpecifiedAttenuated airway hyperresponsiveness and reduced inflammatory cells in bronchoalveolar lavage fluid.

Note: In vivo data for this compound in this model is not currently available.

Unraveling the Mechanism of Action: Signaling Pathways in Allergic Reaction

The anti-allergic effects of these compounds are rooted in their ability to modulate specific signaling pathways that govern the allergic cascade. The primary pathway involves the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. This event triggers a complex signaling cascade, leading to degranulation and the release of inflammatory mediators such as histamine, leukotrienes, and cytokines.

Mast_Cell_Activation_Pathway cluster_mast_cell Mast Cell Membrane Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Signaling_Cascade Signaling Cascade (e.g., Syk, LAT, PLCγ) FceRI->Signaling_Cascade activates Mast_Cell Mast Cell Degranulation Degranulation Signaling_Cascade->Degranulation induces Mediators Release of Histamine, Leukotrienes, Cytokines Degranulation->Mediators leads to

Fig. 1: IgE-Mediated Mast Cell Activation Pathway.

Compounds that inhibit this pathway can effectively block the allergic response. While the precise molecular targets of this compound are still under investigation, many anti-allergic compounds are known to interfere with key signaling molecules within this cascade.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key in vivo experiments are provided below.

Passive Cutaneous Anaphylaxis (PCA)

This model assesses the ability of a compound to inhibit IgE-mediated local anaphylaxis.

PCA_Workflow node_sensitization 1. Sensitization: Intradermal injection of anti-DNP IgE into mouse ear node_treatment 2. Treatment: Administration of test compound (e.g., this compound) or vehicle node_sensitization->node_treatment 24 hours later node_challenge 3. Challenge: Intravenous injection of DNP-HSA and Evans blue dye node_treatment->node_challenge 1 hour later node_measurement 4. Measurement: Quantification of Evans blue extravasation in the ear tissue node_challenge->node_measurement 30 minutes later

Fig. 2: Experimental Workflow for Passive Cutaneous Anaphylaxis.

Protocol:

  • Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear.

  • Treatment: After 24 hours, the test compound or vehicle is administered to the animals, typically orally or intraperitoneally.

  • Challenge: One hour after treatment, a solution containing the antigen (DNP-human serum albumin) and Evans blue dye is injected intravenously.

  • Measurement: After 30 minutes, the mice are euthanized, and the ears are collected. The amount of Evans blue dye that has extravasated into the ear tissue, indicating increased vascular permeability, is extracted and quantified spectrophotometrically.

Ovalbumin (OVA)-Induced Systemic Anaphylaxis

This model evaluates the effect of a compound on a systemic allergic reaction.

Systemic_Anaphylaxis_Workflow node_sensitization 1. Sensitization: Intraperitoneal injection of Ovalbumin (OVA) and Alum node_treatment 2. Treatment: Administration of test compound or vehicle node_sensitization->node_treatment Typically 14-21 days node_challenge 3. Challenge: Intravenous injection of OVA node_treatment->node_challenge 1 hour later node_monitoring 4. Monitoring: Measurement of core body temperature and collection of blood for mediator analysis node_challenge->node_monitoring Ongoing for ~60 mins

Fig. 3: Experimental Workflow for OVA-Induced Systemic Anaphylaxis.

Protocol:

  • Sensitization: Mice are sensitized by one or more intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.

  • Treatment: On the day of the experiment (typically 14-21 days after the initial sensitization), the test compound or vehicle is administered.

  • Challenge: One hour after treatment, a systemic anaphylactic reaction is induced by an intravenous injection of OVA.

  • Monitoring: The core body temperature of the mice is monitored for approximately 60 minutes as a key indicator of anaphylactic shock. Blood samples may also be collected to measure levels of histamine, cytokines, and other inflammatory mediators.

Conclusion and Future Directions

The preliminary in vivo evidence for the anti-allergic effects of Gymnadenia conopsea extract is a compelling starting point for the validation of this compound as a novel anti-allergy compound. While direct in vivo data for the purified compound is eagerly awaited, the existing information, coupled with the comparative data from established drugs, underscores the potential of this natural product.

Future research should focus on:

  • In vivo efficacy studies of purified this compound in both PCA and systemic anaphylaxis models to determine its specific potency and dose-response relationship.

  • Elucidation of the precise molecular mechanism of action of this compound, including its effects on key signaling molecules in the mast cell activation pathway.

  • Pharmacokinetic and toxicological profiling to assess the safety and bioavailability of this compound.

The journey of a natural compound from initial discovery to a clinically approved therapeutic is long and rigorous. However, the early findings for compounds from Gymnadenia conopsea suggest that this compound is a worthy candidate for continued investigation in the fight against allergic diseases.

References

A Comparative Analysis of Gymnoside VII from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Gymnoside VII, a promising anti-allergic compound isolated from the tubers of Gymnadenia conopsea R. Br. This document outlines the variations in the phytochemical profile of G. conopsea based on geographical origin, details experimental protocols for isolation and analysis, and explores the potential molecular mechanisms underlying its therapeutic effects.

While a comprehensive quantitative comparison of this compound content, purity, and biological activity from various geographical locations is not extensively documented in publicly available literature, existing research strongly indicates significant variations in the chemical composition of Gymnadenia conopsea based on its origin. This variability underscores the importance of sourcing and standardization in the research and development of natural product-based therapeutics.

A systematic review of Gymnadenia conopsea reveals a rich phytochemical profile, with over 203 metabolites identified from its tubers, including a variety of glycosides, stilbenoids, and phenanthrenes.[1] Studies utilizing techniques such as 1H-NMR metabolomics have demonstrated notable differences in the metabolic fingerprints of G. conopsea collected from different regions, suggesting that the concentration of specific compounds like this compound is likely to vary. This variation can be attributed to factors such as climate, soil composition, and altitude.

Quantitative Analysis and Phytochemical Profiling

The quantitative analysis of this compound and the broader phytochemical profile of Gymnadenia conopsea from different geographical sources can be achieved using modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with UV detection is a standard method for quantification, while Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) offers a powerful tool for comprehensive chemical profiling and identification of constituents.

Table 1: Hypothetical Comparative Data of this compound from Different Geographical Sources

Geographical SourcePlant PartExtraction MethodYield of Crude Extract (%)Purity of this compound (%)Analytical Method
Yunnan, ChinaTuberMaceration with 80% Ethanol (B145695)15.285.4HPLC-UV
Tibetan Plateau, ChinaTuberSoxhlet Extraction with Methanol (B129727)12.892.1UPLC-MS
Swiss Alps, EuropeTuberUltrasound-Assisted Extraction with 70% Acetone18.588.7HPLC-UV
Himalayan Region, NepalTuberSupercritical Fluid Extraction with CO2/Ethanol9.595.3UPLC-MS/MS

Note: The data presented in this table is illustrative and intended to represent the expected variations. Actual values would need to be determined through direct experimental comparison.

Experimental Protocols

A standardized and reproducible experimental workflow is crucial for the comparative analysis of this compound from different sources. The following protocols are based on established methodologies for the extraction, purification, and analysis of natural products.

Extraction of this compound from Gymnadenia conopsea Tubers

Objective: To extract this compound and other secondary metabolites from the dried tubers of G. conopsea.

Materials:

  • Dried and powdered tubers of G. conopsea

  • 80% Ethanol (v/v)

  • Maceration apparatus

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Dried and powdered tubers (100 g) are macerated with 80% ethanol (1 L) at room temperature for 72 hours with occasional shaking.

  • The extract is filtered, and the residue is re-extracted twice under the same conditions.

  • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • The crude extract is then freeze-dried to obtain a stable powder.

Purification of this compound using Column Chromatography

Objective: To isolate this compound from the crude extract.

Materials:

  • Crude extract of G. conopsea

  • Silica (B1680970) gel (100-200 mesh)

  • Glass column

  • Solvent system: Chloroform-Methanol gradient

  • Thin-layer chromatography (TLC) plates

  • Preparative HPLC system

Procedure:

  • The crude extract is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of chloroform (B151607) and methanol, starting from 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fractions are collected and monitored by TLC for the presence of this compound.

  • Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 column with a methanol-water gradient system to yield pure this compound.

Analytical Quantification by HPLC-UV

Objective: To determine the concentration of this compound in the extracts.

Materials:

  • Purified this compound standard

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (gradient elution)

  • Methanol for sample preparation

Procedure:

  • A standard stock solution of this compound is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution.

  • The crude extracts and purified fractions are dissolved in methanol and filtered.

  • Samples and standards are injected into the HPLC system.

  • The peak area of this compound is recorded at a specific wavelength (e.g., 270 nm).

  • A calibration curve is constructed by plotting the peak area against the concentration of the standards.

  • The concentration of this compound in the samples is calculated from the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material G. conopsea Tubers Extraction Maceration (80% EtOH) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Crude_Extract->Column_Chromatography UPLC_MS UPLC-MS Profiling Crude_Extract->UPLC_MS TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Prep_HPLC Preparative HPLC TLC_Monitoring->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound HPLC_UV HPLC-UV Analysis Pure_Compound->HPLC_UV NMR NMR Spectroscopy Pure_Compound->NMR

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

Biological Activity and Signaling Pathways

This compound has been noted for its potential anti-allergic properties. Allergic reactions are often mediated by the degranulation of mast cells, a process triggered by the cross-linking of IgE antibodies on the cell surface. This initiates a complex signaling cascade leading to the release of inflammatory mediators like histamine (B1213489) and cytokines.

While the specific molecular targets of this compound are yet to be fully elucidated, it is hypothesized to exert its anti-allergic effects by interfering with key signaling molecules in the IgE-mediated degranulation pathway.

Hypothesized Anti-Allergic Signaling Pathway of this compound

The following diagram illustrates a plausible mechanism of action for this compound in inhibiting the IgE-mediated allergic response in mast cells. It is proposed that this compound may inhibit the activation of key kinases such as Syk, Lyn, and Fyn, or downstream effectors like PI3K and MAPKs, ultimately leading to the suppression of NF-κB activation and the subsequent reduction in the production of pro-inflammatory cytokines.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI binds Lyn_Fyn Lyn/Fyn FceRI->Lyn_Fyn activates Syk Syk PI3K PI3K Syk->PI3K activates MAPK MAPKs Syk->MAPK activates Lyn_Fyn->Syk activates Akt Akt PI3K->Akt activates Degranulation Degranulation (Histamine Release) PI3K->Degranulation NFkB_Inhibitor IκB Akt->NFkB_Inhibitor phosphorylates MAPK->NFkB_Inhibitor phosphorylates MAPK->Degranulation NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Gymnoside_VII This compound Gymnoside_VII->Syk inhibits Gymnoside_VII->PI3K inhibits Gymnoside_VII->MAPK inhibits Gene_Expression Gene Expression NFkB_nucleus->Gene_Expression promotes Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Expression->Cytokines

Caption: Hypothesized anti-allergic signaling pathway of this compound in mast cells.

Conclusion

The geographical source of Gymnadenia conopsea appears to be a critical factor influencing its phytochemical composition, including the content of the bioactive compound this compound. While further research is needed to provide a detailed quantitative comparison, the existing evidence highlights the necessity for careful sourcing and quality control in the development of this compound as a potential therapeutic agent for allergic disorders. The elucidation of its precise mechanism of action will be instrumental in advancing its clinical application. This guide provides a foundational framework for researchers to design and conduct comparative studies on this promising natural product.

References

Benchmarking Gymnoside VII's Potency Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the potency of Gymnoside VII, a natural product isolated from Gymnadenia conopsea, against known inhibitors of mast cell degranulation. While specific quantitative data on the anti-allergic potency of this compound is not yet available in peer-reviewed literature, this document offers a comprehensive template for its evaluation. The provided experimental protocols and data presentation structures can be utilized to benchmark this compound's efficacy once experimental data is obtained.

Introduction to this compound and Allergic Response

This compound is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound first isolated from the tubers of the orchid Gymnadenia conopsea.[1] This plant has a history of use in traditional medicine for various ailments, and modern research has begun to investigate the pharmacological properties of its constituents.[2] The anti-allergic potential of compounds from Gymnadenia conopsea has been explored, with studies focusing on the inhibition of mast cell degranulation, a key event in the type I hypersensitivity reaction that underlies allergic responses.[3]

The allergic cascade is initiated by the binding of allergens to Immunoglobulin E (IgE) antibodies, which are bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. This cross-linking of FcεRI triggers a complex signaling pathway, leading to the release of pre-formed inflammatory mediators, such as histamine (B1213489) and β-hexosaminidase, from intracellular granules (degranulation). This is followed by the synthesis and secretion of other pro-inflammatory molecules, including cytokines and leukotrienes.

Data Presentation: A Template for Potency Comparison

To facilitate a direct and clear comparison, all quantitative data on the inhibitory potency of this compound and reference compounds should be summarized in a structured table. The following table provides a template for presenting IC50 values, which represent the concentration of an inhibitor required to reduce the degranulation response by 50%.

CompoundTarget/AssayIC50 (µM)Positive ControlReference
This compound β-Hexosaminidase Release (RBL-2H3 cells) TBD Loratadine [Your Data]
Loratadineβ-Hexosaminidase Release (RBL-2H3 cells)Value-[Reference]
Disodium Cromoglycateβ-Hexosaminidase Release (RBL-2H3 cells)Value-[Reference]
Known Inhibitor 1Specify Target/AssayValue-[Reference]
Known Inhibitor 2Specify Target/AssayValue-[Reference]

TBD: To Be Determined. This table should be populated with experimental data for this compound and relevant known inhibitors.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for generating reproducible and comparable data. The following protocol for the β-hexosaminidase release assay using the RBL-2H3 cell line is based on established methodologies for assessing anti-allergic compounds.[3]

Inhibition of β-Hexosaminidase Release from RBL-2H3 Cells

1. Cell Culture and Sensitization:

  • Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded into 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE.

2. Compound Treatment:

  • After sensitization, the cells are washed with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2).

  • Various concentrations of this compound or a known inhibitor (e.g., Loratadine) dissolved in the buffer are added to the wells.

3. Antigen Stimulation:

  • Following a pre-incubation period with the test compound, degranulation is induced by adding DNP-human serum albumin (HSA) as the antigen.

4. Measurement of β-Hexosaminidase Activity:

  • After incubation, the supernatant is collected to measure the released β-hexosaminidase.

  • An aliquot of the supernatant is mixed with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide.

  • The reaction is stopped, and the absorbance is measured at 405 nm.

  • The total cellular β-hexosaminidase is determined by lysing the remaining cells with Triton X-100.

5. Data Analysis:

  • The percentage of β-hexosaminidase release is calculated as the ratio of the absorbance of the supernatant to the absorbance of the total cell lysate.

  • The inhibitory activity of the compound is expressed as the percentage reduction in β-hexosaminidase release compared to the control (antigen-stimulated cells without inhibitor).

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the experimental design.

Mast Cell Degranulation Signaling Pathway

The following diagram illustrates the key signaling events leading to mast cell degranulation upon antigen stimulation.

MastCell_Degranulation cluster_membrane Cell Membrane cluster_cytosol Cytosol Allergen Allergen IgE IgE FceRI FcεRI Receptor IgE->FceRI Binds Lyn_Syk Lyn/Syk Kinases FceRI->Lyn_Syk Activates PLC PLCγ Lyn_Syk->PLC Phosphorylates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Degranulation Degranulation (Histamine Release) Ca_release->Degranulation MAPK MAPK Pathway PKC->MAPK Activates MAPK->Degranulation Leads to

Caption: Simplified signaling pathway of IgE-mediated mast cell degranulation.

Experimental Workflow for Potency Assessment

The following flowchart outlines the general steps involved in assessing the inhibitory potency of a compound on mast cell degranulation.

Experimental_Workflow start Start cell_culture Culture & Seed RBL-2H3 Cells start->cell_culture sensitization Sensitize with Anti-DNP IgE cell_culture->sensitization wash Wash Cells sensitization->wash add_compound Add this compound or Inhibitor wash->add_compound antigen_stim Stimulate with DNP-HSA add_compound->antigen_stim collect_supernatant Collect Supernatant antigen_stim->collect_supernatant measure_activity Measure β-Hexosaminidase Activity collect_supernatant->measure_activity data_analysis Calculate % Inhibition & IC50 measure_activity->data_analysis end End data_analysis->end

Caption: General experimental workflow for the β-hexosaminidase release assay.

Conclusion

This guide provides a structured approach for the comparative analysis of this compound's anti-allergic potency. By adhering to the outlined experimental protocols and data presentation formats, researchers can generate robust and comparable data to benchmark this compound against established inhibitors of mast cell degranulation. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to understand the context and methodology of this research. Future experimental studies are warranted to determine the specific IC50 value of this compound and to fully elucidate its mechanism of action in the context of allergic responses.

References

Unveiling the Anti-Allergic Potential of Gymnoside VII: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on Gymnoside VII, a natural compound isolated from the orchid Gymnadenia conopsea, with established anti-allergic agents. While initial reports suggest the potential of Gymnadenia conopsea extracts in anti-allergy applications, specific quantitative data on this compound remains limited in publicly available literature. This guide aims to objectively present the available information, detail relevant experimental protocols for validation, and compare its potential with well-characterized alternatives.

Comparative Analysis of Anti-Allergic Activity

Compound/DrugTarget/AssayActivity/Potency (IC50)Source Organism/TypeReference
Gymconopin D (from G. conopsea) β-Hexosaminidase Release (RBL-2H3 cells)86.9% inhibition at 100 µMGymnadenia conopsea[1]
3,3'-dihydroxy-2-(4-hydroxybenzyl)-5-methoxybibenzyl (from G. conopsea) β-Hexosaminidase Release (RBL-2H3 cells)99.4% inhibition at 100 µMGymnadenia conopsea[1]
Cromolyn (B99618) Sodium Mast Cell StabilizationIC50 ~10-100 µM (varies with stimulus)Synthetic[1][2][3][4]
Ketotifen (B1218977) Fumarate H1-antihistamine & Mast Cell StabilizerIC50 in the nanomolar to low micromolar rangeSynthetic[5][6][7][8][9]
This compound β-Hexosaminidase ReleaseData not availableGymnadenia conopsea

Note: The inhibitory activities of compounds from Gymnadenia conopsea are presented as percent inhibition at a single concentration, as detailed IC50 values were not provided in the referenced study.[1]

Experimental Protocols for Validation

To replicate and validate the potential anti-allergic findings of this compound and related compounds, the following standard experimental protocols are recommended.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to screen for mast cell stabilizing activity. Rat basophilic leukemia (RBL-2H3) cells are a widely used model for mast cells in this context.

Principle: β-hexosaminidase is an enzyme co-released with histamine (B1213489) from the granules of activated mast cells. Its activity in the cell supernatant can be quantified using a colorimetric substrate, thus serving as a marker for degranulation.

Methodology:

  • Cell Culture: Culture RBL-2H3 cells in Eagle's minimal essential medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

  • Sensitization: Sensitize the cells by incubating with anti-dinitrophenyl (DNP)-immunoglobulin E (IgE) for 24 hours. This primes the cells for an allergic response.

  • Treatment: Wash the sensitized cells and pre-incubate with varying concentrations of this compound or a control compound for 1 hour.

  • Challenge: Induce degranulation by challenging the cells with DNP-human serum albumin (HSA) for 30 minutes.

  • Quantification of β-Hexosaminidase Release:

    • Collect the supernatant.

    • Incubate the supernatant with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • Stop the reaction with a stop solution (e.g., sodium carbonate).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., Triton X-100 for total lysis) and a negative control (unstimulated cells). Determine the IC50 value for the test compound.

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a classic in vivo assay to evaluate the immediate hypersensitivity reaction.

Principle: This model mimics the localized allergic reaction in the skin. An allergen-specific IgE is injected intradermally, sensitizing mast cells in that area. Subsequent intravenous administration of the specific allergen triggers localized mast cell degranulation, leading to increased vascular permeability, which can be visualized and quantified using a dye.

Methodology:

  • Sensitization: Inject mice intradermally in the ear pinna with anti-DNP IgE.

  • Treatment: After 24 hours, administer this compound or a control substance orally or intraperitoneally.

  • Challenge: After a set time (e.g., 1 hour post-treatment), intravenously inject a mixture of the DNP-HSA antigen and Evans blue dye.

  • Evaluation: After 30 minutes, sacrifice the animals and excise the ear tissue.

  • Quantification:

    • Extract the Evans blue dye from the ear tissue using a solvent (e.g., formamide).

    • Measure the absorbance of the extracted dye at 620 nm.

  • Data Analysis: Compare the amount of dye extravasation in the treated groups to the control group to determine the percentage of inhibition of the PCA reaction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of mast cell degranulation and a typical experimental workflow for evaluating anti-allergic compounds.

MastCell_Degranulation cluster_0 Mast Cell cluster_1 Signaling Cascade cluster_2 Effector Response cluster_3 Potential Inhibition Points Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Binds Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk LAT LAT Syk->LAT PLCγ PLCγ LAT->PLCγ IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Granule_Fusion Granule Fusion Ca_release->Granule_Fusion PKC->Granule_Fusion Mediator_Release Mediator Release (Histamine, β-hexosaminidase) Granule_Fusion->Mediator_Release Gymnoside_VII This compound (Hypothesized) Gymnoside_VII->Granule_Fusion Stabilizes Membrane? Cromolyn Cromolyn Sodium Cromolyn->Granule_Fusion Inhibits Ca²⁺ influx

Caption: Mast cell degranulation signaling pathway.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation RBL_2H3_Culture RBL-2H3 Cell Culture Sensitization_IgE Sensitization with IgE RBL_2H3_Culture->Sensitization_IgE Compound_Treatment Treatment with this compound Sensitization_IgE->Compound_Treatment Antigen_Challenge Antigen Challenge (DNP-HSA) Compound_Treatment->Antigen_Challenge Beta_Hex_Assay β-Hexosaminidase Assay Antigen_Challenge->Beta_Hex_Assay Data_Analysis_IC50 IC50 Determination Beta_Hex_Assay->Data_Analysis_IC50 Oral_Compound Oral Administration of this compound Data_Analysis_IC50->Oral_Compound Promising candidates Mouse_Model Mouse Model Intradermal_IgE Intradermal IgE Injection Mouse_Model->Intradermal_IgE Intradermal_IgE->Oral_Compound IV_Antigen_Dye IV Antigen + Evans Blue Oral_Compound->IV_Antigen_Dye Tissue_Extraction Ear Tissue Extraction IV_Antigen_Dye->Tissue_Extraction Quantification Dye Quantification Tissue_Extraction->Quantification

Caption: Experimental workflow for anti-allergic drug discovery.

Conclusion

While this compound is a compound of interest from Gymnadenia conopsea, a plant with traditional uses in treating asthma-like symptoms, there is a notable lack of specific, publicly available data to validate its anti-allergic activity.[1] Other compounds from the same plant, such as gymconopin D and 3,3'-dihydroxy-2-(4-hydroxybenzyl)-5-methoxybibenzyl, have shown significant inhibitory effects on mast cell degranulation in vitro.[1] Further research is required to isolate and test this compound using standardized in vitro and in vivo models to quantify its efficacy and elucidate its mechanism of action. Comparison with established drugs like cromolyn sodium and ketotifen provides a benchmark for its potential therapeutic value. The detailed protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound and other novel anti-allergic compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Gymnoside VII in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Waste Characterization

Before disposal, it is crucial to characterize the waste containing Gymnoside VII. The following table summarizes the key considerations for the waste stream.

Waste Stream ComponentDescriptionHandling Considerations
This compound A natural product, specifically a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from Gymnadenia conopsea.[1][2] It is used in research, such as anti-allergy studies.[1][2]Treat as a potentially hazardous chemical. Although full toxicological data is not available, it is prudent to handle with care to avoid skin and eye contact.[3]
Solvents Common laboratory solvents that may be used to dissolve or extract this compound, such as methanol, ethanol, or chloroform.The solvent type will significantly influence the disposal route. Halogenated and non-halogenated solvents must be segregated. Flammable solvents require storage away from ignition sources.
Contaminated Labware Glassware, pipette tips, gloves, and other disposable materials that have come into contact with this compound.All contaminated solid waste should be collected separately from regular trash. Sharps should be placed in a designated sharps container. Non-sharp solid waste should be collected in a clearly labeled, leak-proof container.
Aqueous Solutions Solutions containing this compound, buffers, or other water-soluble reagents.Disposal of aqueous waste down the drain is generally not recommended without neutralization and confirmation that it does not contain environmentally harmful substances.[4] Check local regulations for permissible discharge limits. Small quantities of neutralized, non-hazardous waste may be an exception.[4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste from a laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles[3]

  • Chemical-resistant gloves

  • A lab coat[3]

Step 2: Waste Segregation

Proper segregation of waste at the source is critical for safe and compliant disposal.

  • Solid Waste:

    • Collect all non-sharp solid waste contaminated with this compound (e.g., gloves, paper towels, contaminated vials) in a designated, clearly labeled, and sealed hazardous waste bag or container.

    • Dispose of contaminated sharps (e.g., needles, broken glass) in a puncture-resistant sharps container.

  • Liquid Waste:

    • Organic Solvents: Collect organic solvent waste containing this compound in a designated, labeled, and sealed solvent waste container. Do not mix incompatible waste streams.

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, labeled, and sealed container. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

Step 3: Waste Labeling and Storage

All waste containers must be clearly and accurately labeled.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical names of the contents (e.g., "this compound in Methanol")

    • The approximate concentrations and volumes

    • The date the waste was first added to the container

    • The name of the principal investigator or lab group

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure containers are sealed to prevent spills or evaporation.

    • Store incompatible waste streams separately to prevent dangerous reactions.

Step 4: Final Disposal

The final disposal of chemical waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office: Schedule a pickup for your hazardous waste.[5]

  • Waste Management Company: The EHS office will typically coordinate with a licensed chemical waste management company for the transportation and ultimate disposal of the waste, often through incineration or other approved methods.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

GymnosideVII_Disposal_Workflow start Waste Generation (this compound) waste_id Identify Waste Type start->waste_id solid_waste Solid Waste (Gloves, Vials, etc.) waste_id->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_id->liquid_waste Liquid sharps Sharps (Needles, Glass) solid_waste->sharps non_sharps Non-Sharps solid_waste->non_sharps aqueous Aqueous Solution liquid_waste->aqueous organic Organic Solvent liquid_waste->organic sharps_container Puncture-Proof Sharps Container sharps->sharps_container solid_container Labeled Hazardous Solid Waste Container non_sharps->solid_container aqueous_container Labeled Aqueous Waste Container aqueous->aqueous_container organic_container Labeled Solvent Waste Container organic->organic_container storage Store in Satellite Accumulation Area sharps_container->storage solid_container->storage aqueous_container->storage organic_container->storage ehs_pickup Schedule EHS Waste Pickup storage->ehs_pickup final_disposal Final Disposal by Licensed Facility ehs_pickup->final_disposal

References

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